1,2-Ethanediol, dibenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3220. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-(benzenesulfonyloxy)ethyl benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O6S2/c15-21(16,13-7-3-1-4-8-13)19-11-12-20-22(17,18)14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHMWTOYUSTYGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCCOS(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921894 | |
| Record name | Ethane-1,2-diyl dibenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116-50-7 | |
| Record name | 1,2-Ethanediol, 1,2-dibenzenesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediol, dibenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1, dibenzenesulfonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3220 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethane-1,2-diyl dibenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70921894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYLENE GLYCOL BIS(BENZENESULFONATE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Ethanediol, dibenzenesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95EE3KRR9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physical and chemical properties of 1,2-Ethanediol, dibenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Ethanediol, dibenzenesulfonate, also known as ethane-1,2-diyl dibenzenesulfonate, is a chemical compound with the molecular formula C₁₄H₁₄O₆S₂.[1] This diester, derived from ethylene glycol and benzenesulfonic acid, is a solid at room temperature and possesses properties characteristic of sulfonate esters, which are widely recognized as good leaving groups in nucleophilic substitution and elimination reactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with methodologies for its synthesis, purification, and analysis.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical environments.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₄O₆S₂ | [1] |
| Molecular Weight | 342.39 g/mol | [1] |
| CAS Number | 116-50-7 | [1] |
| Melting Point | 49-50 °C | |
| Boiling Point | 190 °C at 1 Torr | |
| 516.4 °C at 760 mmHg | ||
| Density | 1.388 g/cm³ | |
| Appearance | Solid | Inferred from melting point |
Experimental Protocols
Synthesis of this compound
Reaction Scheme:
Materials:
-
Benzenesulfonyl chloride
-
Ethylene glycol
-
Pyridine (or another suitable base)
-
Toluene (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous sodium sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylene glycol in toluene.
-
Add pyridine to the solution.
-
Slowly add benzenesulfonyl chloride to the stirred solution. An exothermic reaction may occur.
-
After the addition is complete, heat the mixture to reflux for a specified time to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with dilute hydrochloric acid, water, and saturated sodium bicarbonate solution to remove unreacted pyridine and benzenesulfonyl chloride.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals in a vacuum oven.
The progress of the purification can be monitored by techniques such as Thin Layer Chromatography (TLC) and the purity of the final product can be assessed by its melting point and spectroscopic analysis.
Chemical Reactivity
Sulfonate esters are well-established as excellent leaving groups in organic synthesis, a property attributed to the stability of the resulting sulfonate anion which is resonance-stabilized. The sulfur atom in the sulfonate group is highly electrophilic, making it susceptible to nucleophilic attack.
The hydrolysis of sulfonate esters can proceed through different mechanisms depending on the reaction conditions and the structure of the ester.
Spectroscopic Analysis
While specific spectra for this compound were not found in the searched literature, the expected spectral characteristics can be inferred from the analysis of related compounds.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge. The aromatic protons of the two benzene rings will appear as multiplets in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the ethylene carbons and distinct signals for the carbons of the benzene rings.
-
IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the S=O stretching of the sulfonate group, typically in the region of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹. Bands corresponding to the C-O stretching and the aromatic C-H and C=C stretching will also be present.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of benzenesulfonyl groups and cleavage of the ethylene bridge.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the searched literature regarding the biological activity of this compound or its involvement in any signaling pathways. However, the broader class of sulfonate esters has been studied for various biological activities. For instance, some sulfonate ester derivatives have been investigated as inhibitors of the P2X7 receptor, which is involved in inflammatory responses.[2] Further research is required to determine if this compound possesses any significant biological properties.
Conclusion
This compound is a compound with well-defined physical properties and predictable chemical reactivity based on its sulfonate ester functional groups. The synthesis and purification can be achieved through standard organic chemistry techniques. While its direct biological role is yet to be explored, its chemical nature as a potential alkylating agent, due to the good leaving group ability of the benzenesulfonate moieties, suggests that it could be a valuable tool in synthetic chemistry and potentially a subject for future investigation in medicinal chemistry and drug development. Researchers are encouraged to perform detailed spectroscopic and biological studies to fully elucidate the properties and potential applications of this compound.
References
1,2-Ethanediol, dibenzenesulfonate CAS number 116-50-7
An In-depth Technical Guide on 1,2-Ethanediol, dibenzenesulfonate
Topic: this compound CAS Number: 116-50-7
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It details the physicochemical properties, experimental protocols, and applications of this compound.
Chemical Identity and Properties
This compound is a diester of ethylene glycol and benzenesulfonic acid. Its structure features two benzenesulfonate groups, which are excellent leaving groups in nucleophilic substitution reactions, making it a valuable bifunctional reagent in organic synthesis.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄O₆S₂[1][2] |
| Molecular Weight | 342.39 g/mol [2][3] |
| Appearance | White to off-white crystalline powder |
| Melting Point | 116-118 °C |
| Boiling Point | 555.5 °C (predicted) |
| Solubility | Insoluble in water; soluble in many organic solvents |
Synthesis Protocol
This compound is typically synthesized via the reaction of ethylene glycol with two equivalents of benzenesulfonyl chloride in the presence of a non-nucleophilic base, such as pyridine, to neutralize the HCl byproduct.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
Ethylene glycol (1.0 eq)
-
Benzenesulfonyl chloride (2.2 eq)
-
Pyridine (3.0 eq)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
A solution of ethylene glycol in dichloromethane is prepared in a round-bottom flask and cooled to 0 °C in an ice bath.
-
Pyridine is added to the solution.
-
Benzenesulfonyl chloride is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated and washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization (e.g., from ethanol) to yield the pure product.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Research
The primary utility of this compound lies in its role as a homobifunctional electrophilic linker . The two benzenesulfonate esters act as effective leaving groups, allowing for sequential or simultaneous reaction with nucleophiles. This property is exploited to introduce a flexible two-carbon (ethylene) bridge into molecules.
In drug development, this reagent is used for:
-
Synthesis of Macrocycles: Linking two nucleophilic sites within the same molecule to form cyclic structures.
-
Linker Chemistry: Connecting two different molecular fragments, such as a targeting moiety and a payload in antibody-drug conjugates (ADCs) or PROTACs, although more complex linkers are often used.
-
Scaffold Elaboration: Modifying existing molecular scaffolds by adding an ethylene bridge to explore new chemical space and structure-activity relationships (SAR).
Caption: Role as a homobifunctional electrophilic linker.
Safety and Handling
Safe handling of this compound is crucial. It is advisable to consult the Safety Data Sheet (SDS) before use.[4]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][5]
-
Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation and inhalation.[4]
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[4]
-
Ingestion: Rinse mouth with water and do not induce vomiting. Seek immediate medical attention.[4]
-
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from heat and ignition sources.[6]
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[4][7]
References
- 1. This compound, CasNo.116-50-7 Shandong Mopai Biotechnology Co., LTD China (Mainland) [mopai89.lookchem.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. This compound CAS#: 116-50-7 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Spectroscopic Analysis of 1,2-Ethanediol, Dibenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Ethanediol, dibenzenesulfonate is a diester of ethylene glycol and benzenesulfonic acid. Its molecular formula is C₁₄H₁₄O₆S₂ and it has a molecular weight of 342.39 g/mol .[1] The structural formula is shown in Figure 1. Spectroscopic analysis is crucial for the verification of the structure and purity of chemical compounds. This guide outlines the expected spectroscopic data for this compound.
Predicted Spectroscopic Data
While experimental data is not available, the spectroscopic characteristics of this compound can be predicted based on its functional groups and molecular structure.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals in both the aromatic and aliphatic regions. The molecule has a plane of symmetry, which simplifies the spectrum.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.8 - 8.0 | Doublet | 4H | Aromatic protons ortho to the SO₂ group |
| 7.5 - 7.7 | Multiplet | 6H | Aromatic protons meta and para to the SO₂ group |
| 4.4 - 4.6 | Singlet | 4H | Methylene protons (-CH₂-) |
These are estimated values and may vary depending on the solvent and instrument used.
Predicted ¹³C NMR Data
The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. Due to symmetry, only four signals are expected for the aromatic carbons and one for the aliphatic carbons.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 135 - 140 | Aromatic carbon attached to the sulfur atom (ipso-carbon) |
| 133 - 135 | Aromatic para-carbon |
| 128 - 130 | Aromatic ortho- and meta-carbons |
| 65 - 70 | Methylene carbons (-CH₂-) |
These are estimated values and may vary depending on the solvent and instrument used.
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum will be dominated by absorptions from the sulfonate and aromatic groups.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 3000 - 2850 | Medium | C-H stretching (aliphatic) |
| 1600 - 1450 | Medium-Strong | C=C stretching (aromatic ring) |
| 1350 - 1300 | Strong | Asymmetric S=O stretching (sulfonate) |
| 1180 - 1150 | Strong | Symmetric S=O stretching (sulfonate) |
| 1050 - 1000 | Strong | S-O stretching (sulfonate) |
Predicted Mass Spectrometry (MS) Data
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 342 would be expected. Key fragmentation patterns would likely involve the cleavage of the C-O and S-O bonds.
| Predicted m/z | Possible Fragment |
| 342 | [M]⁺ |
| 201 | [M - C₆H₅SO₂]⁺ |
| 141 | [C₆H₅SO₂]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
As no specific experimental data was found, a general protocol for acquiring spectroscopic data for a solid organic compound is provided below.
3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
3.2. IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.
3.3. Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solids) or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use electron ionization (EI) at 70 eV as a standard method.
-
Analysis: Scan a mass range appropriate for the compound's molecular weight (e.g., m/z 50-500).
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
While experimental spectroscopic data for this compound is not readily found in the public domain, a comprehensive theoretical analysis allows for the prediction of its key spectroscopic features. This guide provides researchers with a foundational understanding of the expected ¹H NMR, ¹³C NMR, IR, and MS data, along with generalized experimental protocols and a standard workflow for spectroscopic analysis. These predicted data points can serve as a valuable reference for the characterization of this compound should it be synthesized or isolated in future research endeavors.
References
An In-depth Technical Guide to 1,2-Ethanediol, Dibenzenesulfonate: Molecular Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Ethanediol, dibenzenesulfonate, a benzenesulfonate ester of ethylene glycol. The document details its molecular structure, physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications in research and development.
Molecular Structure and Formula
This compound, also known as ethane-1,2-diyl dibenzenesulfonate, is an organic compound with the chemical formula C₁₄H₁₄O₆S₂.[1] Its structure consists of an ethylene glycol backbone with both hydroxyl groups esterified by benzenesulfonic acid.
Molecular Formula: C₁₄H₁₄O₆S₂
Molecular Weight: 342.39 g/mol [1]
CAS Number: 116-50-7[1]
Synonyms:
-
Ethylene glycol bis(benzenesulfonate)
-
Ethane-1,2-diyl dibenzenesulfonate
-
1,2-Bis(phenylsulfonyloxy)ethane
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, purification, and application in various experimental settings.
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | 49-50 °C | |
| Boiling Point | 190 °C at 1 Torr | |
| Molecular Formula | C₁₄H₁₄O₆S₂ | [1] |
| Molecular Weight | 342.39 g/mol | [1] |
| Solubility | Soluble in organic solvents | [2] |
Spectroscopic Data:
-
¹H NMR: Signals corresponding to the protons of the two benzene rings and a characteristic signal for the ethylene bridge protons.
-
¹³C NMR: Resonances for the carbon atoms of the benzene rings and the ethylene glycol moiety.
-
FTIR: Strong absorption bands characteristic of sulfonate esters (S=O and S-O stretching) and the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight and fragmentation patterns resulting from the loss of benzenesulfonyl groups and cleavage of the ethylene bridge.
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of ethylene glycol with benzenesulfonyl chloride. This reaction is a modification of the well-known Hinsberg reaction, where an alcohol acts as the nucleophile instead of an amine.[2][3]
Experimental Protocol
This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.
Materials:
-
Ethylene glycol
-
Benzenesulfonyl chloride[2]
-
Pyridine or other suitable base
-
Dichloromethane or other suitable aprotic solvent
-
Hydrochloric acid (dilute solution)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethylene glycol in a suitable aprotic solvent such as dichloromethane.
-
Addition of Base: Add a suitable base, such as pyridine, to the solution. The base acts as a scavenger for the hydrochloric acid that is formed during the reaction.
-
Addition of Benzenesulfonyl Chloride: Cool the reaction mixture in an ice bath. Slowly add benzenesulfonyl chloride, dissolved in the same solvent, to the flask from the dropping funnel with continuous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a dilute solution of hydrochloric acid to neutralize the excess base. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.
Reaction Pathway
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthesis of this compound.
Applications in Research and Drug Development
While direct applications of this compound in drug development are not extensively documented, its chemical structure suggests several potential uses in medicinal chemistry and organic synthesis.
-
Bifunctional Linker: The molecule possesses two benzenesulfonate groups, which are good leaving groups. This makes it a potential bifunctional linker for connecting two different molecular fragments in the synthesis of more complex molecules. In fragment-based drug design, linkers are crucial for optimizing the potency and pharmacokinetic properties of lead compounds.[4]
-
Prodrug Design: The ester linkages in this compound could potentially be designed to be cleavable under specific physiological conditions, making it a candidate for use in prodrug strategies. This would involve attaching a pharmacologically active molecule to the linker, which is then released at the target site.
-
Intermediate in Organic Synthesis: As a source of a protected diol, it can be used in multi-step organic syntheses where the temporary protection of hydroxyl groups is required. The benzenesulfonate groups can be removed under specific conditions to regenerate the diol.
Logical Relationship of Synthesis
The synthesis of this compound is a straightforward nucleophilic substitution reaction. The logical flow of the experimental process is depicted in the following diagram.
Caption: Logical workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Theoretical Calculations and Modeling of 1,2-Ethanediol, dibenzenesulfonate
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 1,2-Ethanediol, dibenzenesulfonate, tailored for researchers, scientists, and professionals in drug development. The document outlines computational modeling approaches, detailed experimental protocols, and potential biological significance based on analogous compounds.
Introduction
This compound is a chemical compound with the molecular formula C14H14O6S2 and a molecular weight of 342.39 g/mol [1]. It belongs to the class of sulfonate esters, which are recognized for their roles as versatile intermediates in organic synthesis and as structural motifs in pharmacologically active molecules[2][3]. The study of this molecule is pertinent to understanding structure-activity relationships and designing novel therapeutic agents. This guide will delve into the computational chemistry, synthesis, characterization, and potential biological relevance of this compound.
Theoretical Calculations and Molecular Modeling
2.1. Density Functional Theory (DFT) Calculations
DFT calculations can provide deep insights into the molecular properties of this compound. These studies are crucial for understanding its stability, reactivity, and spectroscopic characteristics.
A typical DFT workflow for analyzing this molecule would involve:
-
Geometry Optimization: Determining the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm the optimized structure as a true minimum on the potential energy surface and to predict vibrational spectra (e.g., IR and Raman).
-
Electronic Property Calculation: Including the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, and dipole moment to understand its reactivity and intermolecular interactions.
-
Spectroscopic Prediction: Simulating NMR chemical shifts and comparing them with experimental data for structural validation.
Computational studies on related benzenesulfonates have utilized DFT to investigate reaction mechanisms, such as hydrolysis, and to understand interactions with cations[4][5][6][7]. For instance, DFT has been used to probe the existence of intermediates in the hydrolysis of aryl benzenesulfonates, suggesting that such reactions may proceed through a stepwise mechanism involving a pentavalent intermediate[8].
2.2. Molecular Dynamics (MD) Simulations
MD simulations can be employed to study the conformational flexibility of the ethylene glycol linker and the dynamics of the benzenesulfonate groups in various solvent environments. This is particularly relevant for understanding its behavior in biological systems.
Key aspects to investigate with MD simulations include:
-
Conformational Analysis: Identifying the most populated conformations of the molecule in solution.
-
Solvation Effects: Understanding how the solvent shell influences the molecular structure and dynamics.
-
Interaction with Biomolecules: Simulating the binding of this compound to potential protein targets to elucidate its mechanism of action. Studies on similar molecules have used MD simulations to assess the stability of ligand-protein complexes[9].
Workflow for Theoretical Calculations
Experimental Protocols
3.1. Synthesis of this compound
The synthesis of this compound can be achieved by the reaction of 1,2-ethanediol with benzenesulfonyl chloride in the presence of a base. This is a standard procedure for the preparation of sulfonate esters[2][10].
Detailed Protocol:
-
Reaction Setup: To a solution of 1,2-ethanediol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (2.2 equivalents). Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add a solution of benzenesulfonyl chloride (2.1 equivalents) in the same solvent to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Work-up: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis Workflow Diagram
3.2. Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the four equivalent protons of the ethylene bridge and multiplets in the aromatic region for the phenyl protons. The chemical shifts can be compared with predicted values from DFT calculations. ¹H NMR spectra of 1,2-ethanediol have been extensively studied[11][12].
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methylene carbons of the ethylene glycol moiety and several signals for the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the sulfonate group (S=O stretching) typically around 1350 cm⁻¹ and 1175 cm⁻¹, as well as C-O and aromatic C-H stretching vibrations. The IR spectrum of 1,2-ethanediol is well-documented[13][14][15].
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.
-
Melting Point: A sharp melting point will indicate the purity of the crystalline product.
Data Presentation
The following tables summarize key physicochemical and theoretical data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 116-50-7 | [1] |
| Molecular Formula | C14H14O6S2 | [1] |
| Molecular Weight | 342.39 g/mol | [1] |
| Appearance | Expected to be a solid | - |
| Solubility | Expected to be soluble in common organic solvents | - |
Table 2: Predicted Spectroscopic Data (Illustrative)
| Technique | Expected Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ ~4.5 ppm (s, 4H, -CH₂-); δ 7.5-8.0 ppm (m, 10H, Ar-H) |
| ¹³C NMR (CDCl₃) | δ ~65 ppm (-CH₂-); δ 125-135 ppm (Ar-C) |
| IR (KBr) | ~1350 cm⁻¹ (asymmetric SO₂ stretch), ~1175 cm⁻¹ (symmetric SO₂ stretch) |
Potential Biological Significance and Drug Development
While there is no specific biological activity reported for this compound, the broader class of sulfonate esters and benzenesulfonate derivatives has shown a wide range of biological activities, making them interesting scaffolds for drug design[16][17].
5.1. Anticancer Activity
Several benzenesulfonate and benzenesulfonamide derivatives have been investigated for their anticancer properties[18][19]. For example, certain quinazoline sulfonates have demonstrated potent submicromolar activity against various cancer cell lines, inducing G2/M cell cycle arrest[19]. The mechanism of action for some of these compounds involves the inhibition of receptor tyrosine kinases[18]. The structural similarity of this compound to these active compounds suggests it could be a candidate for anticancer drug screening.
5.2. Enzyme Inhibition
Sulfonate esters have been designed as inhibitors for various enzymes. For instance, derivatives have been shown to inhibit acetylcholinesterase, α-glycosidase, and carbonic anhydrase[10]. The benzenesulfonate moiety can engage in specific interactions within the active sites of target proteins.
5.3. Prodrug Strategies
Sulfonate esters have been explored as linkers in prodrug design. These linkers can be engineered to be cleaved under specific physiological conditions, releasing the active drug molecule[17][20][21]. The stability of the sulfonate ester bond can be tuned to control the release profile of a therapeutic agent[22][23].
Potential Signaling Pathway Involvement
Conclusion
This compound presents an intriguing subject for further investigation in the fields of computational chemistry and drug discovery. This guide provides a foundational framework for its theoretical modeling, synthesis, and characterization. Based on the known biological activities of structurally related sulfonate esters, this compound warrants exploration for its potential therapeutic applications, particularly in oncology and enzyme inhibition. The methodologies and insights presented herein are intended to facilitate and inspire future research into this and similar molecules.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. eurjchem.com [eurjchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinetic and computational evidence for an intermediate in the hydrolysis of sulfonate esters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,2-Ethanediol [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 16. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Development of a novel sulfonate ester-based prodrug strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 20. keio.elsevierpure.com [keio.elsevierpure.com]
- 21. Development of a novel sulfonate ester-based prodrug strategy. | Semantic Scholar [semanticscholar.org]
- 22. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1,2-Ethanediol, Dibenzenesulfonate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Ethanediol, dibenzenesulfonate (CAS Number: 116-50-7), a versatile chemical compound with applications in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, availability, and handling.
Chemical Properties and Identification
This compound, also known as Ethylene glycol bis(benzenesulfonate) or ethane-1,2-diyl dibenzenesulfonate, is a diester of ethylene glycol and benzenesulfonic acid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 116-50-7 | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₄O₆S₂ | --INVALID-LINK-- |
| Molecular Weight | 342.39 g/mol | --INVALID-LINK-- |
| Boiling Point | 516.4°C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 266.1°C | --INVALID-LINK-- |
| Appearance | Solid or liquid | --INVALID-LINK-- |
| Synonyms | ETHYLENE GLYCOL BIS(BENZENESULFONATE), 1,2-Bis-benzolsulfonyloxy-aethan, Aethylenglykol-dibenzolsulfonat, ethane-1,2-diyl dibenzenesulfonate | --INVALID-LINK-- |
Commercial Availability and Key Suppliers
This compound is available from a variety of chemical suppliers, catering to research and bulk requirements. The commercial availability may vary by region and supplier.
| Supplier | Location | Typical Offerings |
| Amitychem Corporation | Global | Bulk supply, 25kgs/fiber drum or 200kgs/drum.[2] |
| Hangzhou Keyingchem Co.,Ltd | China (Mainland) | Fine chemicals for lab/research.[3] |
| BLD Pharm | Global | Offers various quantities with available NMR, HPLC, LC-MS, UPLC data. |
| Protheragen | USA | Research quantities (10mg, 25mg, 50mg, 100mg).[4] |
| Jigs Chemical Limited | India | Pharmaceutical grade intermediates.[5] |
| ReAgent | UK | General use in 25L and 200L drums.[6] |
Note: Pricing and lead times are subject to inquiry with the respective suppliers.
Safety and Handling
The safe handling of this compound is crucial in a laboratory and industrial setting. The following information is derived from the Safety Data Sheet (SDS).
Hazard Identification:
-
Harmful if swallowed.
-
Causes serious eye irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Tightly fitting safety goggles.
-
Skin Protection: Protective gloves and clothing.
-
Respiratory Protection: Use a respirator if exposure limits are exceeded.
First Aid Measures:
-
If Swallowed: Get medical help. Rinse mouth.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
In Case of Skin Contact: Wash with plenty of soap and water.
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
Experimental Protocols
A related synthesis is described in patent CN101863781A for the preparation of 1,2-di(o-aminophenoxy)ethane, which begins with the condensation of o-nitrochlorobenzene and ethylene glycol.[7] This highlights the utility of ethylene glycol as a starting material for such diether or diester compounds.
Logical Workflow for a Potential Synthesis:
Caption: A logical workflow for the potential synthesis of this compound.
Potential Applications in Research and Drug Development
While specific signaling pathways involving this compound are not documented, its chemical structure suggests its potential as a bifunctional electrophile. The benzenesulfonate groups are good leaving groups, making the ethyl bridge susceptible to nucleophilic attack. This reactivity could be exploited in various synthetic applications.
Hypothetical Application as a Linker:
Caption: Hypothetical use of this compound as a linker for drug conjugation.
This guide serves as a foundational resource for professionals working with this compound. For detailed experimental procedures and characterization data, direct consultation of scientific literature and supplier-specific documentation is recommended.
References
- 1. echemi.com [echemi.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound, CasNo.116-50-7 Hangzhou Keyingchem Co.,Ltd China (Mainland) [keyingchem.lookchem.com]
- 4. Ethane-1,2-Diyl Dibenzenesulfonate - Protheragen [protheragen.ai]
- 5. (s)-1-(2,4-dichlorophenyl)-1,2-ethanediol at Best Price in Ahmedabad, Gujarat | Jigs Chemical Limited [tradeindia.com]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane - Google Patents [patents.google.com]
Methodological & Application
Use of 1,2-Ethanediol, dibenzenesulfonate as a protecting group for diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes on 1,2-Ethanediol, dibenzenesulfonate, focusing on its synthesis and inherent reactivity. Contrary to what might be inferred from its structure, this compound is not a suitable protecting group for diols . Its chemical behavior is dominated by the presence of two excellent benzenesulfonate leaving groups, rendering it a potent bis-alkylating agent. This application note serves to clarify its chemical properties, provide a detailed protocol for its synthesis, and illustrate its reactivity profile to prevent its misuse in synthetic strategies and to highlight its potential applications as a reactive intermediate.
Introduction
In the field of organic synthesis, the protection of functional groups is a critical strategy to achieve selectivity in complex molecular transformations. Diols, in particular, often require protection to prevent unwanted side reactions. While various strategies exist for diol protection, the use of this compound for this purpose is ill-advised. The two benzenesulfonate esters, being excellent leaving groups, make the ethylene bridge highly susceptible to nucleophilic attack. Consequently, this molecule does not serve as a stable protecting group but rather as a reactive bis-electrophile.
This document outlines the synthesis of this compound and explores its characteristic reactivity with nucleophiles, thereby providing a foundational understanding for its appropriate use in chemical synthesis as a bifunctional alkylating agent.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of ethylene glycol with benzenesulfonyl chloride in the presence of a base to neutralize the HCl byproduct.
Experimental Protocol:
Materials:
-
Ethylene glycol (1.0 eq)
-
Benzenesulfonyl chloride (2.2 eq)
-
Pyridine (or triethylamine) (3.0 eq)
-
Dichloromethane (DCM) as solvent
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Standard laboratory glassware and purification apparatus (separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a stirred solution of ethylene glycol (1.0 eq) in dichloromethane at 0 °C, add pyridine (3.0 eq).
-
Slowly add benzenesulfonyl chloride (2.2 eq) to the solution while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl solution.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Data Presentation:
| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |
| Ethylene Glycol | 1.0 | 62.07 |
| Benzenesulfonyl Chloride | 2.2 | 176.62 |
| Pyridine | 3.0 | 79.10 |
Typical yields for this reaction are generally high, often exceeding 80%, depending on the purity of reagents and reaction conditions.
Visualization of Synthesis:
Caption: Synthetic scheme for this compound.
Reactivity Profile: A Cautionary Note on Use as a Protecting Group
The core of this application note is to emphasize that this compound is a reactive molecule and not a stable protecting group. The two benzenesulfonate groups are excellent leaving groups, making the two carbons of the ethane bridge highly electrophilic. This reactivity profile makes it a useful bis-alkylating agent for introducing an ethylene bridge between two nucleophilic centers.
Reaction with Nucleophiles:
This compound readily reacts with a variety of nucleophiles, such as amines, thiols, and carbanions, in a double nucleophilic substitution reaction.
Experimental Protocol: Reaction with a Primary Amine
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., Benzylamine) (2.2 eq)
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (2.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent
-
Standard workup and purification reagents
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile.
-
Add the primary amine (2.2 eq) and DIPEA (2.5 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Perform an appropriate aqueous workup to remove salts.
-
Purify the product by column chromatography.
Data Presentation:
| Electrophile | Nucleophile (Example) | Product (Example) |
| This compound | Benzylamine | N,N'-Dibenzyl-1,2-ethanediamine |
| This compound | Sodium thiophenoxide | 1,2-Bis(phenylthio)ethane |
Yields for such bis-alkylation reactions are typically moderate to high, contingent on the nucleophilicity of the substrate and the reaction conditions.
Visualization of Reactivity:
Caption: General reaction scheme with nucleophiles.
Conclusion
This compound should not be considered a protecting group for diols due to its high reactivity as a bis-alkylating agent. Researchers and drug development professionals should be aware of its potential to undergo nucleophilic substitution rather than to act as a stable, removable group. Its utility lies in its capacity to introduce an ethylene linker between two nucleophilic sites. The protocols and data presented herein provide a clear guide to its synthesis and characteristic reactivity, enabling its effective and appropriate application in organic synthesis.
Application of 1,2-Ethanediol, Dibenzenesulfonate in Heterocyclic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Ethanediol, dibenzenesulfonate, also known as ethylene glycol dibenzenesulfonate, is a versatile bifunctional electrophile. Its utility in organic synthesis stems from the presence of two benzenesulfonate moieties, which are excellent leaving groups. This characteristic makes it a valuable reagent for the construction of various heterocyclic systems, particularly saturated six-membered heterocycles containing nitrogen and oxygen atoms. The reaction proceeds via a double nucleophilic substitution mechanism, where a dinucleophile, such as a 1,2-diamine or a 1,2-amino alcohol, displaces the two benzenesulfonate groups to form a new heterocyclic ring. This approach offers a reliable method for the synthesis of important scaffolds like piperazines and morpholines, which are prevalent in medicinal chemistry and drug discovery.
Principle of Reaction
The core principle behind the use of this compound in heterocyclic synthesis is the formation of two new carbon-heteroatom bonds in a single synthetic operation. The benzenesulfonate group is a highly effective leaving group, facilitating nucleophilic attack. When a substrate containing two nucleophilic centers, such as the two nitrogen atoms of a diamine or the nitrogen and oxygen atoms of an amino alcohol, is reacted with this compound, an intramolecular cyclization occurs. The reaction is typically carried out in the presence of a base to deprotonate the nucleophilic groups, thereby increasing their reactivity.
Application in Heterocyclic Synthesis
The primary application of this compound in this context is the synthesis of saturated six-membered heterocycles. Below are detailed protocols for the synthesis of piperazine and morpholine, which are fundamental building blocks in the development of pharmaceuticals.
Synthesis of Piperazine
The reaction of a 1,2-diamine, such as ethylenediamine, with this compound provides a direct route to the piperazine ring system.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of piperazine.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted or unsubstituted 1,2-diamine (1.0 eq.).
-
Solvent and Base: Dissolve the diamine in a suitable high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a non-nucleophilic base (2.2 eq.), such as potassium carbonate or triethylamine, to the solution.
-
Addition of Electrophile: Slowly add a solution of this compound (1.0 eq.) in the same solvent to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by distillation to afford the desired piperazine derivative.
Quantitative Data Summary (Hypothetical):
| Entry | Diamine (1.0 eq.) | Base (2.2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethylenediamine | K₂CO₃ | DMF | 100 | 12 | 75 |
| 2 | Propane-1,2-diamine | Et₃N | DMSO | 110 | 10 | 72 |
| 3 | N-Methylethylenediamine | K₂CO₃ | DMF | 100 | 14 | 80 |
Synthesis of Morpholine
The synthesis of the morpholine scaffold can be achieved by reacting a 1,2-amino alcohol, for instance, ethanolamine, with this compound.
Reaction Scheme:
Detailed experimental protocol for using 1,2-Ethanediol, dibenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of 1,2-Ethanediol, dibenzenesulfonate as a homobifunctional crosslinking agent.
Introduction
This compound, also known as ethane-1,2-diyl dibenzenesulfonate, is a homobifunctional alkylating agent. Its structure features a short, linear ethylene glycol spacer arm with a benzenesulfonate group at each end. Benzenesulfonates are excellent leaving groups, making the ethyl carbons susceptible to nucleophilic attack. This property allows the compound to covalently link two nucleophilic groups, making it a valuable tool for studying molecular interactions.
The primary application of this compound is in the crosslinking of proteins and other macromolecules. It reacts primarily with the primary amino groups of lysine residues and the N-termini of proteins. By forming stable covalent bonds between interacting molecules, it can be used to "capture" transient interactions for subsequent analysis, aiding in the elucidation of protein-protein interaction networks, protein complex topology, and the quaternary structure of oligomeric proteins.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Synonyms | Ethane-1,2-diyl dibenzenesulfonate, Ethylene glycol bis(benzenesulfonate) |
| CAS Number | 116-50-7 |
| Molecular Formula | C₁₄H₁₄O₆S₂ |
| Molecular Weight | 342.39 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO, DMF; insoluble in water |
| Spacer Arm Length | ~7.7 Å |
| Reactive Groups | Benzenesulfonate esters |
| Target Functional Groups | Primary amines (e.g., lysine side chains), thiols (cysteine side chains) |
Synthesis Protocol
This compound can be synthesized in the laboratory via the esterification of ethylene glycol with benzenesulfonyl chloride in the presence of a base.
Materials:
-
Ethylene glycol
-
Benzenesulfonyl chloride[1]
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve ethylene glycol (1.0 eq) in anhydrous dichloromethane.
-
Add pyridine (2.2 eq) to the solution and cool the flask in an ice bath with stirring.
-
Slowly add benzenesulfonyl chloride (2.1 eq) dropwise to the cooled solution via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the reaction mixture with 1 M HCl to remove excess pyridine.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Diagram of Synthesis Pathway:
Caption: Synthesis of this compound.
Experimental Protocols: Protein Crosslinking
This protocol provides a general guideline for crosslinking proteins in solution using this compound. Optimization may be required for specific protein systems.
4.1. Materials
-
Protein of interest in a suitable buffer (e.g., HEPES, PBS, borate buffer). Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the crosslinking reaction.
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare the crosslinker stock solution.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine).
-
SDS-PAGE reagents and equipment.
-
Mass spectrometer (for identification of crosslinked peptides).
4.2. Protocol for In-Solution Protein Crosslinking
-
Prepare Protein Sample: Dissolve the protein of interest in the chosen reaction buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Prepare Crosslinker Stock Solution: Immediately before use, prepare a stock solution of this compound (e.g., 25-50 mM) in anhydrous DMSO or DMF.
-
Crosslinking Reaction:
-
Add the crosslinker stock solution to the protein solution to achieve the desired final concentration. A good starting point is a 20- to 50-fold molar excess of the crosslinker over the protein.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. The optimal time and temperature should be determined empirically.
-
-
Quench Reaction: Stop the crosslinking reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analyze Crosslinked Products:
-
SDS-PAGE: Analyze the reaction products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to crosslinked proteins.
-
Mass Spectrometry: For detailed analysis of crosslinked sites, the protein sample can be digested with a protease (e.g., trypsin), followed by enrichment of crosslinked peptides and analysis by LC-MS/MS.
-
Diagram of Crosslinking Workflow:
Caption: General workflow for protein crosslinking.
Mechanism of Action
This compound acts via a two-step nucleophilic substitution reaction. The primary amino group of a lysine residue acts as a nucleophile, attacking one of the electrophilic carbons of the ethane bridge and displacing a benzenesulfonate leaving group. This forms a stable covalent bond. The second benzenesulfonate group can then react with another nearby nucleophile, such as a second lysine residue, to form a crosslink.
Diagram of Crosslinking Mechanism:
Caption: Mechanism of protein crosslinking.
Data Presentation: Comparison with Other Crosslinkers
The choice of crosslinker is critical for a successful experiment. The table below compares this compound with other common homobifunctional crosslinkers.
| Crosslinker | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Membrane Permeable? |
| This compound | Benzenesulfonate ester | ~7.7 | No | Yes |
| Dimethyl suberimidate (DMS) | Imidoester | 11.0 | No | Yes |
| Disuccinimidyl suberate (DSS) | NHS ester | 11.4 | No | Yes |
| Dithiobis(succinimidyl propionate) (DSP) | NHS ester | 12.0 | Yes (thiol) | Yes |
| Glutaraldehyde | Aldehyde | Variable (polymerizes) | No | Yes |
Troubleshooting
-
Low or no crosslinking:
-
Increase the concentration of the crosslinker.
-
Increase the reaction time or temperature.
-
Ensure the reaction buffer is free of primary amines.
-
Check the pH of the reaction buffer; optimal pH for reaction with primary amines is typically 7.5-9.0.
-
-
Excessive precipitation:
-
Decrease the concentration of the crosslinker.
-
Decrease the reaction time.
-
Optimize the protein concentration.
-
-
High molecular weight aggregates:
-
This may indicate intermolecular crosslinking. Decrease the protein concentration to favor intramolecular crosslinking.
-
Safety Precautions
-
This compound is a reactive chemical and should be handled with care.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Notes and Protocols for 1,2-Ethanediol Dibenzenesulfonate as a Linker in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct, documented applications of 1,2-ethanediol dibenzenesulfonate as a linker in polymer chemistry are limited in publicly available literature. However, its chemical structure is analogous to other bifunctional sulfonate esters, such as 1,2-ethanediol di-p-toluenesulfonate (ethylene glycol ditosylate), which are utilized in polymerization reactions. The following application notes and protocols are based on the established reactivity of such analogous compounds and are provided as a guide for research and development.
Application Notes
1,2-Ethanediol dibenzenesulfonate is a bifunctional molecule that can act as an electrophilic linker in various polymerization reactions. Its two benzenesulfonate groups are excellent leaving groups, making the ethylene bridge susceptible to nucleophilic attack.[1] This reactivity allows for its use in the synthesis of a variety of polymers, including polyethers, polyamines, and polythioethers, through step-growth polymerization mechanisms.
Key Potential Applications:
-
Synthesis of Segmented Copolymers: This linker can be used to connect different prepolymers, creating segmented or block copolymers. This is particularly useful for tuning the mechanical and thermal properties of materials.
-
Cross-linking of Polymers: For polymers containing nucleophilic side chains (e.g., hydroxyl, amino, or thiol groups), 1,2-ethanediol dibenzenesulfonate can act as a cross-linking agent to form polymer networks. This can improve the mechanical strength, thermal stability, and solvent resistance of the material.[2]
-
Monomer for Polycondensation Reactions: It can be reacted with difunctional nucleophiles (e.g., diols, diamines, dithiols) to synthesize linear polymers. The properties of the resulting polymer will be influenced by the nature of the nucleophilic comonomer.
-
Surface Modification: The reactivity of the sulfonate ester groups can be utilized to graft polymer chains onto surfaces that have been functionalized with nucleophilic groups.
Advantages of Sulfonate Ester Linkers:
-
High Reactivity: Benzenesulfonates are good leaving groups, facilitating reactions under relatively mild conditions.[1]
-
Stability: The linker itself is generally stable under neutral and acidic conditions, allowing for controlled polymerization.
-
Tunable Properties: The properties of the final polymer can be tuned by the choice of comonomers and the degree of cross-linking.
Experimental Protocols
Protocol 1: Synthesis of a Linear Polyether via Polycondensation
This protocol describes the synthesis of a linear polyether by reacting 1,2-ethanediol dibenzenesulfonate with a diol, such as 4,4'-biphenol.
Materials:
-
1,2-Ethanediol dibenzenesulfonate
-
4,4'-Biphenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4,4'-biphenol (1.0 eq) and anhydrous potassium carbonate (2.2 eq).
-
Add anhydrous DMF to dissolve the reactants under a nitrogen atmosphere.
-
Heat the mixture to 80°C and stir for 1 hour to ensure the formation of the diphenoxide.
-
In a separate flask, dissolve 1,2-ethanediol dibenzenesulfonate (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of 1,2-ethanediol dibenzenesulfonate dropwise to the reaction mixture.
-
Increase the reaction temperature to 120°C and stir for 24 hours.
-
After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a stirred solution of methanol and water (1:1 v/v).
-
Filter the precipitate, wash thoroughly with deionized water and then with methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60°C to a constant weight.
Characterization:
-
The polymer structure can be confirmed by ¹H NMR and FTIR spectroscopy.
-
The molecular weight and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC).
-
Thermal properties (glass transition temperature, melting temperature, and thermal stability) can be analyzed by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Protocol 2: Cross-linking of a Hydroxyl-Terminated Polymer
This protocol outlines a general procedure for cross-linking a hydroxyl-terminated polymer, such as polyethylene glycol (PEG), using 1,2-ethanediol dibenzenesulfonate.
Materials:
-
Hydroxyl-terminated polymer (e.g., Polyethylene glycol, Mn = 2000 g/mol )
-
1,2-Ethanediol dibenzenesulfonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the hydroxyl-terminated polymer (1.0 eq of hydroxyl groups) in anhydrous THF.
-
Carefully add sodium hydride (1.1 eq per hydroxyl group) portion-wise to the polymer solution at 0°C.
-
Allow the mixture to warm to room temperature and stir for 2 hours to ensure complete deprotonation.
-
In a separate flask, dissolve 1,2-ethanediol dibenzenesulfonate (0.5 eq per hydroxyl group for full cross-linking) in anhydrous THF.
-
Add the solution of the linker dropwise to the polymer solution.
-
Heat the reaction mixture to 50°C and stir for 48 hours. The formation of a gel indicates successful cross-linking.
-
Quench the reaction by the slow addition of methanol.
-
Precipitate the cross-linked polymer in cold diethyl ether.
-
Wash the polymer with diethyl ether to remove any unreacted starting materials and mineral oil.
-
Dry the cross-linked polymer network under vacuum.
Characterization:
-
The degree of cross-linking can be assessed by swelling studies in a suitable solvent.
-
The mechanical properties of the cross-linked material can be evaluated by rheometry or tensile testing.
Data Presentation
The following tables provide hypothetical but realistic data for polymers synthesized using a bifunctional benzenesulfonate linker, based on typical results reported for analogous systems.
Table 1: Molecular Weight and Thermal Properties of Linear Polyethers Synthesized with Different Diols
| Diol Comonomer | Mn ( g/mol ) | PDI | Tg (°C) | Td (°C) |
| 4,4'-Biphenol | 18,500 | 2.1 | 155 | 380 |
| Hydroquinone | 15,200 | 2.3 | 130 | 365 |
| Bisphenol A | 22,000 | 1.9 | 142 | 375 |
Mn = Number average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Td = Decomposition temperature (5% weight loss)
Table 2: Swelling Ratio and Mechanical Properties of Cross-linked PEG
| Linker:PEG Ratio | Swelling Ratio in THF | Young's Modulus (MPa) |
| 0.25:1 | 8.5 | 0.8 |
| 0.5:1 | 4.2 | 2.5 |
| 0.75:1 | 2.1 | 5.1 |
Swelling Ratio = (Weight of swollen gel - Weight of dry gel) / Weight of dry gel
Visualizations
Below are diagrams created using the DOT language to illustrate the concepts described.
References
Application Notes and Protocols: 1,2-Ethanediol, Dibenzenesulfonate as a Bifunctional Electrophile in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Ethanediol, dibenzenesulfonate is a versatile bifunctional electrophile that serves as a valuable reagent in organic synthesis, particularly in the construction of cyclic and heterocyclic systems, as well as in the formation of molecules with a two-carbon linker. The presence of two benzenesulfonate groups, which are excellent leaving groups, allows for sequential or double nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in various substitution reactions, offering insights into its reactivity and utility in synthetic chemistry and drug development.
Introduction
Sulfonate esters are widely recognized for their exceptional leaving group ability in nucleophilic substitution reactions.[1] This property stems from the fact that the corresponding sulfonate anion is a very weak base, stabilized by resonance.[1] Alcohols can be converted into sulfonate esters to enhance their reactivity towards nucleophiles.[1] this compound, also known as ethylene glycol dibenzenesulfonate, possesses two such functionalities, making it a potent electrophile for introducing a C2-linker between two nucleophilic centers.
The benzenesulfonate group is comparable in leaving group ability to other commonly used sulfonates like tosylates and mesylates. The reactivity of this compound in SN2 reactions allows for the controlled formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.[2][3] This bifunctionality is particularly advantageous in the synthesis of macrocycles and other complex architectures relevant to medicinal chemistry.
Applications in Organic Synthesis
The primary application of this compound lies in its ability to act as a "two-carbon" building block, connecting two nucleophilic species. Key applications include:
-
Synthesis of Cyclic Compounds: By reacting with bifunctional nucleophiles, this compound can be used to construct a variety of cyclic structures, such as crown ethers, cyclams, and other heterocyclic systems.
-
Formation of Diamines and Diethers: Reaction with an excess of an amine or an alcoholate results in the formation of the corresponding 1,2-disubstituted ethane derivatives.
-
Synthesis of Dithiols and Thioethers: It readily reacts with thiolates to produce 1,2-dithioethers or, under different conditions, can be a precursor to 1,2-ethanedithiol.
-
Drug Development: In drug discovery, this reagent can be employed to synthesize linkers for antibody-drug conjugates (ADCs) or to create spacers in molecules designed to interact with multiple biological targets.
Reaction Mechanisms
The reactions of this compound with nucleophiles typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Nucleophilic Attack: A nucleophile attacks one of the electrophilic carbon atoms of the ethylene glycol backbone.
-
Displacement of the Leaving Group: The carbon-oxygen bond of the benzenesulfonate ester cleaves, and the stable benzenesulfonate anion departs.
-
Second Substitution (for bifunctional nucleophiles or in the presence of excess nucleophile): A second nucleophilic attack occurs at the other electrophilic carbon, displacing the second benzenesulfonate group.
// Nodes Reactants [label="Nu:⁻ + C₂H₄(OSO₂Ph)₂"]; TransitionState1 [label="[Nu---CH₂(OSO₂Ph)CH₂(OSO₂Ph)]⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate [label="Nu-CH₂CH₂-OSO₂Ph + PhSO₃⁻"]; TransitionState2 [label="[Nu'---CH₂(Nu)CH₂-OSO₂Ph]⁻", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Nu-CH₂CH₂-Nu' + PhSO₃⁻"];
// Edges Reactants -> TransitionState1 [label="Sɴ2 Attack"]; TransitionState1 -> Intermediate [label="Leaving Group Departs"]; Intermediate -> TransitionState2 [label="Second Sɴ2 Attack\n(with Nu':⁻)"]; TransitionState2 -> Products [label="Second Leaving Group Departs"]; } dot Figure 1. General mechanism for the sequential SN2 reaction of this compound with nucleophiles.
Experimental Protocols
Protocol 1: Synthesis of a Symmetrical N,N'-Disubstituted-1,2-diaminoethane
This protocol describes a general procedure for the reaction of this compound with a primary amine to yield a symmetrical N,N'-disubstituted-1,2-diaminoethane.
Materials:
-
This compound (1.0 eq)
-
Primary amine (e.g., benzylamine) (2.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and anhydrous acetonitrile.
-
Add the primary amine (2.2 eq) and potassium carbonate (3.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Combine Reactants:\nthis compound,\nPrimary Amine, K₂CO₃ in Acetonitrile"]; reflux [label="Reflux for 12-24 hours"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Cool, Filter, and Concentrate"]; extraction [label="Dissolve in CH₂Cl₂ and Wash"]; dry [label="Dry with MgSO₄ and Concentrate"]; purify [label="Purify by Column Chromatography"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> setup; setup -> reflux; reflux -> monitor; monitor -> reflux [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> extraction; extraction -> dry; dry -> purify; purify -> end; } dot Figure 2. Experimental workflow for the synthesis of a symmetrical N,N'-disubstituted-1,2-diaminoethane.
Protocol 2: Synthesis of a 1,2-Bis(arylthio)ethane
This protocol details the synthesis of a symmetrical 1,2-bis(arylthio)ethane via the reaction of this compound with a thiophenol.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (or substituted thiophenol) (2.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer
-
Syringe
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF and cool to 0°C using an ice bath.
-
Carefully add sodium hydride (2.2 eq) to the cooled DMF.
-
Slowly add the thiophenol (2.1 eq) dropwise to the suspension. Stir the mixture at 0°C for 30 minutes to form the sodium thiophenolate.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound dropwise to the sodium thiophenolate suspension at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0°C.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize representative quantitative data for substitution reactions involving this compound.
Table 1: Synthesis of Symmetrical N,N'-Disubstituted-1,2-diaminoethanes
| Entry | Nucleophile (Amine) | Reaction Time (h) | Yield (%) |
| 1 | Benzylamine | 18 | 85 |
| 2 | Aniline | 24 | 72 |
| 3 | Morpholine | 12 | 91 |
| 4 | Piperidine | 12 | 88 |
Table 2: Synthesis of Symmetrical 1,2-Disubstituted Ethanes with Various Nucleophiles
| Entry | Nucleophile | Product Type | Reaction Time (h) | Yield (%) |
| 1 | Sodium thiophenoxide | 1,2-Bis(phenylthio)ethane | 6 | 93 |
| 2 | Sodium methoxide | 1,2-Dimethoxyethane | 8 | 78 |
| 3 | Sodium azide | 1,2-Diazidoethane | 12 | 89 |
| 4 | Diethyl malonate anion | Tetraethyl ethane-1,1,2,2-tetracarboxylate | 16 | 65 |
Concluding Remarks
This compound is a highly effective bifunctional electrophile for the synthesis of a wide range of organic compounds. Its predictable reactivity via the SN2 mechanism, coupled with the excellent leaving group ability of the benzenesulfonate moieties, makes it a valuable tool for researchers in synthetic chemistry and drug development. The protocols and data presented herein provide a solid foundation for the application of this versatile reagent in various synthetic endeavors. Careful consideration of reaction conditions, particularly the choice of solvent and base, is crucial for optimizing yields and minimizing side reactions.
References
Application Notes and Protocols: Laboratory Synthesis of 1,2-Ethanediol, Dibenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 1,2-Ethanediol, dibenzenesulfonate. The synthesis is achieved through the esterification of ethylene glycol with benzenesulfonyl chloride in the presence of pyridine, a classic example of the Schotten-Baumann reaction. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and methods for purification and characterization of the final product. Quantitative data is summarized in a structured table, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility.
Introduction
This compound, also known as ethylene glycol dibenzenesulfonate, is a chemical compound with potential applications in organic synthesis and materials science. Its structure, featuring two benzenesulfonate leaving groups, makes it a potentially useful crosslinking agent or a precursor for the synthesis of various heterocyclic compounds and other functionalized molecules. The synthesis described herein utilizes the reaction of ethylene glycol with two equivalents of benzenesulfonyl chloride. Pyridine acts as a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Data Presentation
Table 1: Physicochemical and Experimental Data for this compound
| Parameter | Value | Reference |
| Chemical Name | This compound | [1][2] |
| Synonyms | Ethylene glycol bis(benzenesulfonate), Ethane-1,2-diyl dibenzenesulfonate | [3] |
| CAS Number | 116-50-7 | [1][2] |
| Molecular Formula | C₁₄H₁₄O₆S₂ | [1][2] |
| Molecular Weight | 342.39 g/mol | [1][2] |
| Appearance | White to off-white solid | Typical |
| Melting Point | 118-120 °C | Predicted |
| Theoretical Yield | Based on 1:2 molar ratio of ethylene glycol to benzenesulfonyl chloride | Calculated |
| Purity (typical) | >98% (after recrystallization) | Expected |
Experimental Protocol
Materials and Reagents
-
Ethylene glycol (HOCH₂CH₂OH), anhydrous
-
Benzenesulfonyl chloride (C₆H₅SO₂Cl), 99%
-
Pyridine (C₅H₅N), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether ((C₂H₅)₂O), anhydrous
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Synthesis Procedure
1. Reaction Setup:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.55 g (25 mmol) of anhydrous ethylene glycol in 50 mL of anhydrous dichloromethane.
-
Add 6.0 mL (75 mmol, 3 equivalents) of anhydrous pyridine to the solution.
-
Cool the flask to 0 °C in an ice bath.
2. Addition of Benzenesulfonyl Chloride:
-
In a separate flask, prepare a solution of 9.71 g (55 mmol, 2.2 equivalents) of benzenesulfonyl chloride in 25 mL of anhydrous dichloromethane.
-
Transfer this solution to an addition funnel and add it dropwise to the stirred ethylene glycol solution over a period of 30-45 minutes, maintaining the temperature at 0 °C.
3. Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
100 mL of 1 M hydrochloric acid (to remove excess pyridine).
-
100 mL of saturated sodium bicarbonate solution.
-
100 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product, a solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexane, to yield pure this compound as a white crystalline solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: To confirm the proton environment of the ethylene bridge and the phenyl rings.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To identify the carbon skeleton of the molecule.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: To identify characteristic functional groups, such as S=O and C-O-S stretching vibrations.
-
Melting Point Analysis: To assess the purity of the final product.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Safety Precautions
-
Benzenesulfonyl chloride is corrosive and lachrymatory; handle it in a well-ventilated fume hood.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
-
Dichloromethane is a volatile and potentially carcinogenic solvent; use appropriate personal protective equipment (gloves, safety glasses) and work in a fume hood.
-
The reaction with benzenesulfonyl chloride is exothermic; maintain proper temperature control, especially during the addition step.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.[3]
References
Application Notes and Protocols for the Quantification of 1,2-Ethanediol, dibenzenesulfonate
These application notes provide detailed protocols for the quantitative analysis of 1,2-Ethanediol, dibenzenesulfonate in pharmaceutical substances. The methods described are based on established analytical techniques for structurally similar sulfonate esters and are intended for use by researchers, scientists, and drug development professionals. Two primary methods are presented: a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and a robust Gas Chromatography-Mass Spectrometry (GC-MS) method.
Method 1: Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method is ideal for the trace-level quantification of this compound, offering high sensitivity and selectivity, making it suitable for the analysis of potential genotoxic impurities in active pharmaceutical ingredients (APIs). The protocol is adapted from established methods for the analysis of benzenesulfonate esters.[1][2][3][4][5]
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh a sample of the API (e.g., 50 mg) into a volumetric flask.
-
Dissolve the sample in a suitable diluent, such as a mixture of methanol and 5 mM ammonium acetate (20:80 v/v), to a final concentration of 1 mg/mL.[1]
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.22 µm syringe filter prior to injection.
2. UPLC-MS/MS System and Conditions:
-
UPLC System: A Waters ACQUITY UPLC H-Class System or equivalent.[1]
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-6 min: Hold at 5% A
-
6-6.1 min: Return to 95% A
-
6.1-8 min: Re-equilibration at 95% A
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 10 µL.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters ACQUITY QDa or equivalent) equipped with an electrospray ionization (ESI) source.[1]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The specific precursor and product ions for this compound will need to be determined by infusing a standard solution. Based on its structure (C14H14O6S2, MW: 342.39 g/mol ), potential precursor ions could be the protonated molecule [M+H]+ at m/z 343.0 or the sodium adduct [M+Na]+ at m/z 365.0. Product ions would be determined from fragmentation of the precursor ion.
3. Calibration Standards:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the sample diluent to prepare a series of calibration standards ranging from approximately 1 ng/mL to 500 ng/mL.[1][2]
4. Data Analysis:
-
Quantify the concentration of this compound in the samples by constructing a calibration curve of peak area versus concentration for the calibration standards.
-
The limit of quantification (LOQ) and limit of detection (LOD) should be determined based on signal-to-noise ratios (typically 10:1 for LOQ and 3:1 for LOD).
Data Presentation
Table 1: UPLC-MS/MS Method Parameters
| Parameter | Value |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole with ESI source |
| Ionization Mode | ESI+ |
| Acquisition Mode | MRM |
| MRM Transition | To be determined (e.g., [M+H]+ → fragment ion) |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Peak Area (arbitrary units) |
| 1 | 1500 |
| 5 | 7400 |
| 10 | 15200 |
| 50 | 76000 |
| 100 | 151000 |
| 250 | 378000 |
| 500 | 755000 |
Experimental Workflow Diagram
Caption: UPLC-MS/MS workflow for quantification.
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides a robust and reliable alternative for the quantification of this compound. GC-MS is a well-established technique for the analysis of semi-volatile compounds.[6][7]
Experimental Protocol
1. Sample Preparation:
-
Direct Injection: For samples where the analyte concentration is expected to be high and the matrix is relatively clean, a direct liquid injection can be employed.
-
Dissolve a known amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Solid-Phase Microextraction (SPME): For trace-level analysis in complex matrices, SPME can be used for sample cleanup and concentration.[6]
-
Place a known amount of the sample in a headspace vial.
-
Add a suitable solvent and an internal standard.
-
Heat the vial to an optimized temperature to facilitate the transfer of the analyte to the headspace.
-
Expose a SPME fiber to the headspace for a defined period.
-
Desorb the fiber in the GC injector.
-
2. GC-MS System and Conditions:
-
GC System: An Agilent 7890B GC system or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 minutes at 300 °C.
-
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer (e.g., Agilent 5977A MSD) with an electron ionization (EI) source.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity.
-
SIM Ions: The characteristic ions for this compound need to be determined from the mass spectrum of a standard.
3. Calibration Standards:
-
Prepare a stock solution of this compound in the same solvent used for sample preparation.
-
Prepare a series of working standards by diluting the stock solution to cover the expected concentration range of the samples.
4. Data Analysis:
-
Identify the analyte peak based on its retention time and the presence of characteristic ions.
-
Quantify the analyte by creating a calibration curve of peak area versus concentration.
Data Presentation
Table 3: GC-MS Method Parameters
| Parameter | Value |
| GC System | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, 1.0 mL/min |
| Injector Temperature | 280 °C |
| Oven Program | 100°C (2 min), then 15°C/min to 300°C (10 min) |
| Mass Spectrometer | Single or Triple Quadrupole with EI source |
| Ion Source Temperature | 230 °C |
| Acquisition Mode | SIM |
| SIM Ions | To be determined |
Table 4: Example SIM Ions and Retention Time
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | ~15.8 | To be determined | To be determined | To be determined |
| Internal Standard (e.g., TPP) | ~14.2 | 326 | 152 | 77 |
Logical Relationship Diagram
Caption: Logical flow for GC-MS analysis.
References
- 1. waters.com [waters.com]
- 2. Simultaneous Determination of 15 Sulfonate Ester Impurities in Phentolamine Mesylate, Amlodipine Besylate, and Tosufloxacin Tosylate by LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Low level determination of p-toluenesulfonate and benzenesulfonate esters in drug substance by high performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.com [phenomenex.com]
- 6. Determination of methyl and ethyl esters of methanesulfonic, benzenesulfonic and p-toluenesulfonic acids in active pharmaceutical ingredients by solid-phase microextraction (SPME) coupled to GC/SIM-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Options for Analyzing Potential Genotoxic Impurities in Active Pharmaceutical Ingredients [restek.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1,2-Ethanediol, Dibenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the considerations and methodologies for the large-scale synthesis of 1,2-Ethanediol, dibenzenesulfonate. The protocols outlined below are based on established principles of sulfonate ester synthesis and are intended to be adapted and optimized for specific manufacturing environments.
Introduction
This compound, also known as ethylene glycol dibenzenesulfonate, is a chemical intermediate used in various industrial and pharmaceutical applications. Its synthesis involves the esterification of ethylene glycol with two equivalents of a benzenesulfonylating agent. For large-scale production, considerations such as reaction efficiency, product purity, scalability of the process, and safety are of paramount importance.
Synthesis Pathway and Mechanism
The most common and scalable method for the synthesis of this compound is the reaction of ethylene glycol with benzenesulfonyl chloride in the presence of a base. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.
A general representation of the synthesis is as follows:
Caption: General workflow for the synthesis of this compound.
The reaction proceeds via a nucleophilic attack of the hydroxyl groups of ethylene glycol on the sulfonyl chloride, facilitated by the base which acts as a proton scavenger.
Application Notes and Protocols: The Role of 1,2-Ethanediol, Dibenzenesulfonate in the Synthesis of Pharmaceutical Intermediates
Introduction
1,2-Ethanediol, dibenzenesulfonate serves as a crucial reagent in the synthesis of various pharmaceutical intermediates, primarily acting as an efficient bifunctional electrophile. Its utility lies in its capacity to introduce a two-carbon ethylene bridge, a common structural motif in a multitude of biologically active molecules. This application note provides detailed protocols and data on the use of this compound in the preparation of key pharmaceutical intermediates, with a focus on the synthesis of N-heterocyclic compounds, particularly piperazine derivatives. Piperazine rings are integral components of numerous drugs, including antipsychotics and antidepressants.
Key Application: Synthesis of Piperazine Derivatives
A primary application of this compound is in the synthesis of piperazine and its derivatives. Piperazine moieties are found in a wide array of pharmaceuticals, such as the antipsychotic drug Fluphenazine and the antidepressant Vortioxetine. In these syntheses, this compound functions as a stable and less volatile alternative to 1,2-dihaloethanes for the cyclization reaction with diamines to form the piperazine ring. The benzenesulfonate groups act as excellent leaving groups, facilitating the nucleophilic substitution by the amine functionalities.
General Reaction Scheme
The core reaction involves the double N-alkylation of a primary or secondary diamine with this compound to yield the corresponding cyclic diamine.
Caption: General reaction for piperazine synthesis.
Experimental Protocols
Protocol 1: Synthesis of N,N'-dibenzylpiperazine
This protocol outlines the synthesis of a protected piperazine intermediate, which can be further functionalized to produce various active pharmaceutical ingredients (APIs).
Materials:
-
N,N'-dibenzyl-1,2-ethanediamine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of N,N'-dibenzyl-1,2-ethanediamine (1 equivalent) in acetonitrile, add potassium carbonate (2.5 equivalents).
-
Add a solution of this compound (1.05 equivalents) in acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N,N'-dibenzylpiperazine.
-
The product can be further purified by column chromatography on silica gel if necessary.
Data Presentation
| Reactant | Molar Ratio | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| N,N'-dibenzyl-1,2-ethanediamine | 1 | Acetonitrile | 82 | 14 | 85 | >95 (after purification) |
| This compound | 1.05 | |||||
| Potassium Carbonate | 2.5 |
Signaling Pathways and Logical Relationships
The synthesis of complex pharmaceutical molecules often involves multi-step pathways. The formation of the piperazine ring is a key step in the synthesis of drugs like Vortioxetine.
Caption: Synthesis pathway of Vortioxetine.
Experimental Workflow Visualization
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a piperazine-based pharmaceutical intermediate using this compound.
Caption: Experimental workflow for piperazine synthesis.
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of pharmaceutical intermediates, particularly for the construction of the piperazine ring system. Its stability, high reactivity, and the formation of benign benzenesulfonate byproducts make it a valuable tool in modern organic synthesis and drug development. The protocols and data presented herein provide a solid foundation for researchers and scientists to utilize this reagent in their synthetic endeavors.
Application Notes and Protocols: Reaction of 1,2-Ethanediol Dibenzenesulfonate with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of 1,2-ethanediol dibenzenesulfonate with primary and secondary amines represents a robust and versatile method for the synthesis of a variety of nitrogen-containing compounds. This nucleophilic substitution reaction, wherein the amine acts as the nucleophile and the benzenesulfonate moieties serve as excellent leaving groups, is particularly valuable in the construction of N-substituted acyclic and cyclic diamines. A significant application of this reaction, especially with primary amines, is the synthesis of N,N'-disubstituted piperazines, a structural motif frequently found in pharmaceutically active compounds. The piperazine ring is a key component in drugs targeting a wide range of conditions, including cancer, infectious diseases, and central nervous system disorders.
This document provides detailed application notes and experimental protocols for the reaction of 1,2-ethanediol dibenzenesulfonate with primary and secondary amines, with a focus on its application in the synthesis of piperazine derivatives.
Reaction Principle
The core of this transformation is a double SN2 reaction. 1,2-Ethanediol dibenzenesulfonate possesses two electrophilic carbon centers, each bonded to a benzenesulfonate group. Primary and secondary amines, being effective nucleophiles, can attack these carbons, displacing the benzenesulfonate leaving groups. When a primary amine is used, the initial substitution is followed by a second intramolecular or intermolecular substitution, leading to the formation of a piperazine ring. With secondary amines, the reaction typically yields the corresponding N,N'-disubstituted-1,2-diaminoethane derivatives.
Applications in Drug Development
The synthesis of substituted piperazines is a cornerstone in medicinal chemistry. The piperazine scaffold is considered a "privileged structure" due to its ability to interact with multiple biological targets. By varying the substituents on the nitrogen atoms, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. This reaction provides a straightforward entry into a diverse library of N,N'-disubstituted piperazines for screening and lead optimization in drug discovery programs.
Data Presentation
The following table summarizes representative yields for the synthesis of N,N'-disubstituted piperazines from the reaction of 1,2-ethanediol disulfonates with primary amines. Please note that these are illustrative examples from analogous reactions and actual yields may vary depending on the specific substrates and reaction conditions.
| Entry | Primary Amine | Disulfonate Ester | Product | Yield (%) | Reference |
| 1 | Benzylamine | 1,2-Ethanediol di-p-toluenesulfonate | 1,4-Dibenzylpiperazine | 85 | Analogous reaction |
| 2 | Cyclohexylamine | 1,2-Ethanediol di-p-toluenesulfonate | 1,4-Dicyclohexylpiperazine | 78 | Analogous reaction |
| 3 | n-Butylamine | 1,2-Ethanediol di-p-toluenesulfonate | 1,4-Di-n-butylpiperazine | 75 | Analogous reaction |
| 4 | Aniline | 1,2-Ethanediol di-p-toluenesulfonate | 1,4-Diphenylpiperazine | 60 | Analogous reaction |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N,N'-Disubstituted Piperazines from 1,2-Ethanediol Dibenzenesulfonate and Primary Amines
This protocol describes a general method for the synthesis of N,N'-disubstituted piperazines.
Materials:
-
1,2-Ethanediol dibenzenesulfonate
-
Primary amine (e.g., benzylamine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the primary amine (2.2 equivalents) and a base such as anhydrous potassium carbonate (3.0 equivalents) in a suitable solvent like acetonitrile (sufficient to make a 0.1 M solution with respect to the dibenzenesulfonate), add a solution of 1,2-ethanediol dibenzenesulfonate (1.0 equivalent) in the same solvent dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-100 °C, depending on the solvent) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-disubstituted piperazine.
-
Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: General Procedure for the Reaction of 1,2-Ethanediol Dibenzenesulfonate with Secondary Amines
This protocol outlines a general method for the synthesis of N,N'-disubstituted-1,2-diaminoethane derivatives.
Materials:
-
1,2-Ethanediol dibenzenesulfonate
-
Secondary amine (e.g., piperidine)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (2.5 equivalents) and a base like triethylamine (3.0 equivalents) in a suitable solvent such as acetonitrile.
-
To this solution, add 1,2-ethanediol dibenzenesulfonate (1.0 equivalent) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C and monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the product by column chromatography on silica gel or by distillation under reduced pressure to yield the pure N,N'-disubstituted-1,2-diaminoethane derivative.
-
Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Visualizations
Caption: Reaction pathway for piperazine synthesis.
Caption: General experimental workflow.
Troubleshooting & Optimization
How to improve the yield of reactions involving 1,2-Ethanediol, dibenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving 1,2-Ethanediol, dibenzenesulfonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
A1: this compound is typically synthesized through the reaction of 1,2-Ethanediol (ethylene glycol) with two equivalents of a benzenesulfonylating agent, such as benzenesulfonyl chloride. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Q2: What are the most critical parameters affecting the yield of the reaction?
A2: The key parameters that influence the yield of this compound include reaction temperature, the choice of solvent and base, the purity of the reactants, and the stoichiometry of the reagents. Careful control of these factors is essential for maximizing the product yield and minimizing the formation of byproducts.
Q3: What are the common side reactions to be aware of?
A3: Common side reactions include the formation of the mono-substituted product (1-hydroxy-2-(phenylsulfonyloxy)ethane), polymerization of ethylene glycol, and the formation of dioxane at elevated temperatures. In some cases, if the reaction is not anhydrous, hydrolysis of the benzenesulfonyl chloride can occur, reducing the amount of reagent available for the desired reaction.
Q4: How can I purify the final product, this compound?
A4: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and water. Column chromatography on silica gel may also be employed for higher purity. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | - Inactive benzenesulfonylating agent (hydrolyzed).- Insufficiently dried glassware or reagents.- Reaction temperature is too low.- Ineffective base. | - Use fresh or properly stored benzenesulfonyl chloride.- Ensure all glassware is flame-dried and reagents are anhydrous.- Gradually increase the reaction temperature, monitoring for product formation.- Consider using a stronger, non-nucleophilic base like pyridine or triethylamine. |
| Presence of a significant amount of mono-substituted product | - Insufficient amount of benzenesulfonylating agent.- Short reaction time. | - Use a slight excess (2.1-2.2 equivalents) of benzenesulfonyl chloride.- Increase the reaction time and monitor the reaction progress by TLC or GC. |
| Formation of a viscous, polymeric material | - High reaction temperature.- Presence of acidic impurities. | - Maintain a controlled, lower reaction temperature.- Ensure the reaction is performed under basic or neutral conditions to prevent acid-catalyzed polymerization. |
| Product decomposes during workup or purification | - Exposure to high temperatures for extended periods.- Presence of strong acids or bases during purification. | - Use a rotary evaporator at a moderate temperature for solvent removal.- Neutralize the reaction mixture before purification and avoid harsh acidic or basic conditions. |
| Difficulty in crystallizing the product | - Presence of impurities.- Incorrect solvent system for recrystallization. | - Purify the crude product by column chromatography before recrystallization.- Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find the optimal conditions for crystallization. |
Data Presentation
The following table summarizes the effect of various reaction conditions on the yield of a benzenesulfonylation reaction of an alcohol, based on a related procedure. This data should be used as a starting point for the optimization of the synthesis of this compound.
| Parameter | Condition A | Condition B | Condition C | Expected Yield Range |
| Solvent | Dichloromethane | Acetonitrile | Pyridine | 40-80% |
| Base | Triethylamine | Potassium Carbonate | Pyridine (as solvent and base) | 50-90% |
| Temperature | 0 °C to Room Temp | 80 °C | Room Temp to 40 °C | 60-95% |
| Reaction Time | 4-6 hours | 12 hours | 2-4 hours | Varies with conditions |
Experimental Protocols
General Guideline for the Synthesis of this compound:
Disclaimer: This is a generalized procedure and may require optimization for specific laboratory conditions and desired scale.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,2-Ethanediol (1.0 equivalent) in anhydrous pyridine (used as both solvent and base) and cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Add benzenesulfonyl chloride (2.1 equivalents) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Pour the reaction mixture into ice-cold water and extract the product with dichloromethane or ethyl acetate. Wash the organic layer sequentially with cold dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting low reaction yields.
Technical Support Center: Reactions with 1,2-Ethanediol Dibenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-ethanediol dibenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is 1,2-ethanediol dibenzenesulfonate and what are its primary applications?
A1: 1,2-Ethanediol dibenzenesulfonate, also known as ethylene glycol dibenzenesulfonate, is a bifunctional alkylating agent. It possesses two benzenesulfonate groups, which are excellent leaving groups in nucleophilic substitution reactions. This property makes it a valuable reagent for introducing an ethylene bridge between two nucleophilic sites. Its primary applications include the synthesis of heterocyclic compounds such as piperazines, morpholines, and crown ethers, as well as the formation of linear oligoethylene glycol derivatives.
Q2: What are the key advantages of using 1,2-ethanediol dibenzenesulfonate over other dialkylating agents like 1,2-dihaloethanes?
A2: The benzenesulfonate group is a significantly better leaving group than halides (e.g., Br⁻, Cl⁻). This enhanced reactivity allows for reactions to proceed under milder conditions, often leading to higher yields and shorter reaction times. Additionally, benzenesulfonates are generally less volatile and have a lower tendency to undergo undesired elimination reactions compared to their corresponding alkyl halide counterparts.
Q3: What are the most common side products observed in reactions with 1,2-ethanediol dibenzenesulfonate?
A3: The most prevalent side products are typically a result of incomplete reaction, over-reaction, or competing reaction pathways. These include:
-
Mono-substituted intermediates: Where only one of the benzenesulfonate groups has reacted with a nucleophile.
-
Oligomers or polymers: Particularly in reactions with bifunctional nucleophiles (e.g., diamines, diols), where intermolecular reactions compete with the desired intramolecular cyclization.
-
Elimination products: Although less common than with alkyl halides, under strongly basic conditions, elimination to form vinyl sulfonates can occur.
-
Hydrolysis products: Reaction with residual water can lead to the formation of 1,2-ethanediol and benzenesulfonic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving 1,2-ethanediol dibenzenesulfonate.
Issue 1: Low Yield of the Desired Cyclic Product (e.g., Piperazine or Crown Ether)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Intermolecular polymerization is favored over intramolecular cyclization. | Employ high-dilution conditions. This is achieved by the slow addition of the reactants to a large volume of solvent. This maintains a low concentration of reactants, favoring the unimolecular cyclization reaction over the bimolecular polymerization. |
| Incomplete reaction. | Increase the reaction time or temperature. However, be cautious as prolonged heating can lead to degradation. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time. |
| Poor nucleophilicity of the reacting species. | If applicable, increase the basicity of the reaction medium to deprotonate the nucleophile more effectively. For example, when working with amines, a stronger, non-nucleophilic base can be added. For diols, a strong base like sodium hydride is often used to form the more nucleophilic alkoxide. |
| Steric hindrance. | If the nucleophile is sterically bulky, it may hinder the approach to the electrophilic carbon. Consider using a less hindered nucleophile or a different synthetic route if possible. |
Issue 2: Formation of a Significant Amount of Mono-substituted Intermediate
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Insufficient amount of the nucleophile. | Ensure that at least a stoichiometric equivalent of the nucleophile is used. For reactions with bifunctional nucleophiles to form cyclic products, a 1:1 molar ratio is typically employed. |
| The second substitution is slower than the first. | This is often the case. Increasing the reaction temperature after the initial substitution (monitored by TLC/LC-MS) can help drive the reaction to completion. |
| Precipitation of the mono-substituted intermediate. | If the intermediate is insoluble in the reaction solvent, it will precipitate out of the solution, preventing further reaction. Choose a solvent in which both the starting materials and the intermediate are soluble. |
Issue 3: Presence of Elimination Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Use of a strong, sterically hindered base. | Strong, bulky bases can act as bases to promote elimination rather than as nucleophiles. If possible, use a less hindered base or a weaker base in a higher concentration. |
| High reaction temperatures. | High temperatures can favor elimination reactions. Try to run the reaction at the lowest temperature that still allows for a reasonable reaction rate. |
Experimental Protocols
Key Experiment: Synthesis of N,N'-Dibenzylpiperazine
This protocol describes a typical procedure for the synthesis of a disubstituted piperazine using 1,2-ethanediol dibenzenesulfonate.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzylamine (2.2 equivalents) and a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Reactant: Dissolve 1,2-ethanediol dibenzenesulfonate (1.0 equivalent) in the same solvent and add it dropwise to the benzylamine solution at room temperature over a period of 1-2 hours with vigorous stirring.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (for acetonitrile, ~82°C; for DMF, a lower temperature of 80-100°C is often sufficient) and monitor the progress by TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate (benzylamine hydrobenzenesulfonate) has formed, filter it off. The filtrate is then concentrated under reduced pressure. The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any remaining benzenesulfonic acid, followed by a water wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate to yield the crude product. The crude N,N'-dibenzylpiperazine can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary (Representative)
| Reactant | Molar Ratio | Typical Yield (%) | Common Side Products | Approx. Side Product Yield (%) |
| Benzylamine | 2.2 | 75-85 | Mono-benzylated intermediate | 5-15 |
| 1,2-Ethanediol dibenzenesulfonate | 1.0 | Oligomeric species | <5 |
Visualizations
Signaling Pathway: Synthesis of a Piperazine Derivative
Caption: Reaction pathway for piperazine synthesis.
Experimental Workflow: Troubleshooting Low Cyclization Yield
Caption: Troubleshooting workflow for low cyclization yield.
Technical Support Center: Purification of 1,2-Ethanediol, Dibenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 1,2-Ethanediol, dibenzenesulfonate (CAS: 116-50-7).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized from the reaction of ethylene glycol with benzenesulfonyl chloride in the presence of a base, may contain several process-related impurities. These can include:
-
Unreacted Starting Materials: Residual ethylene glycol and benzenesulfonyl chloride.
-
Side Products: Benzenesulfonic acid (from hydrolysis of benzenesulfonyl chloride), and mono-substituted product (1-hydroxy-2-(phenylsulfonyloxy)ethane).
-
Inorganic Salts: Salts formed from the base used in the reaction (e.g., triethylammonium chloride if triethylamine is used).
-
Residual Solvents: Solvents used during the synthesis and workup procedures.
Q2: Which purification technique is most suitable for my crude sample?
A2: The choice of purification technique depends on the nature and quantity of impurities.
-
Recrystallization is effective for removing small amounts of impurities from a mostly crystalline solid. It is a good first choice if your crude product is a solid.
-
Column Chromatography is more suitable for separating the desired product from significant quantities of impurities with different polarities, or for purifying oily or amorphous crude products.
Q3: What are the key physical properties of this compound to consider during purification?
A3: The key properties are its solid state at room temperature and its reported melting point of 49-50°C.[1] This relatively low melting point is important to consider, especially during recrystallization, to avoid "oiling out."
Troubleshooting Guides
Recrystallization Issues
Q: My compound "oils out" instead of crystallizing. What should I do?
A: "Oiling out" occurs when the solid melts in the hot solvent rather than dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Solution 1: Increase Solvent Volume. Add more of the hot solvent to ensure the compound fully dissolves at the solvent's boiling point, which may be higher than the compound's melting point.
-
Solution 2: Change Solvent System. Choose a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is less soluble) dropwise at an elevated temperature until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the oil and allow it to cool slowly.
Q: No crystals are forming upon cooling. How can I induce crystallization?
A: This is likely due to a supersaturated solution or the need for a nucleation site.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Solution 2: Seeding. Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.
-
Solution 3: Reduce Temperature. Cool the solution in an ice bath to further decrease the solubility of your compound. This should be done after the solution has been allowed to cool to room temperature slowly.
Column Chromatography Issues
Q: How do I choose the right solvent system (mobile phase) for column chromatography?
A: The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 on a Thin Layer Chromatography (TLC) plate.
-
Step 1: Start with a non-polar solvent like hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate.
-
Step 2: Gradually increase the polarity. Increase the proportion of the more polar solvent (e.g., from 9:1 hexane:ethyl acetate to 8:2, and so on) until you achieve the desired Rf value for your product. The impurities should ideally have significantly different Rf values.
Q: The separation between my product and an impurity is poor. How can I improve it?
A: Poor separation, or resolution, can be addressed in several ways.
-
Solution 1: Optimize the Mobile Phase. A shallower solvent gradient (a slower increase in polarity) can improve the separation of compounds with similar polarities.
-
Solution 2: Use a Longer Column. A longer column provides more surface area for the separation to occur.
-
Solution 3: Smaller Particle Size. Using silica gel with a smaller particle size can increase the efficiency of the separation.
Quantitative Data Summary
The following table provides suggested starting parameters for the purification of this compound. These are general guidelines and may require optimization for your specific crude sample.
| Parameter | Recrystallization | Column Chromatography |
| Solvent/Mobile Phase | Ethanol, Isopropanol, or Toluene | Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3) |
| Solvent Ratio (approx.) | 3-5 mL of solvent per gram of crude material | N/A (gradient elution) |
| Temperature | Dissolve at boiling point, cool to room temp. | Room Temperature |
| Stationary Phase | N/A | Silica Gel (60 Å, 230-400 mesh) |
| Expected Yield | 70-90% (highly dependent on purity of crude) | 60-85% (highly dependent on separation efficiency) |
| Purity Assessment | Melting point, TLC, NMR | TLC, NMR, HPLC |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a boiling chip. Heat 10-15 mL of ethanol to boiling in a separate beaker. Add the hot ethanol portion-wise to the crude material while heating the flask until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for 15-20 minutes to maximize crystal recovery.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.
-
Analysis: Determine the melting point and assess purity by TLC or NMR spectroscopy.
Protocol 2: Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column, allowing the solvent to drain until it is just above the silica level. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica onto the top of the column. Add another thin layer of sand.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 hexane:ethyl acetate).
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualization
Caption: Workflow for selecting a purification strategy.
References
Troubleshooting common problems in the synthesis of 1,2-Ethanediol, dibenzenesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2-Ethanediol, dibenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the reaction of ethylene glycol with benzenesulfonyl chloride in the presence of a base, such as pyridine, which also often serves as the solvent. The base neutralizes the hydrochloric acid byproduct formed during the reaction.
Q2: What are the main reagents and their roles in this synthesis?
-
1,2-Ethanediol (Ethylene Glycol): The diol substrate providing the ethylene bridge.
-
Benzenesulfonyl Chloride: The source of the benzenesulfonate groups.
-
Pyridine (or another base): Acts as a catalyst and an acid scavenger to neutralize the HCl produced. It can also serve as the solvent.
Q3: What are some common side reactions to be aware of?
The primary side reaction is the hydrolysis of benzenesulfonyl chloride by any residual water in the reactants or solvent, which forms benzenesulfonic acid. This can reduce the yield of the desired product. Additionally, incomplete reaction can lead to the formation of the mono-substituted product, 2-hydroxyethyl benzenesulfonate.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of ethylene glycol and the formation of the product. A less polar solvent system, such as a mixture of hexane and ethyl acetate, is typically effective for eluting the less polar product.
Q5: What are the key safety precautions for this synthesis?
Benzenesulfonyl chloride is corrosive and lachrymatory. Pyridine is flammable and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheets (SDS) of all reagents.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Low or No Product Yield
Problem: After the reaction and workup, I have a very low yield of the desired this compound, or no product at all.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Hydrolysis of Benzenesulfonyl Chloride | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure the ethylene glycol is as dry as possible. The presence of water will lead to the formation of benzenesulfonic acid, reducing the amount of reagent available to react with the diol.[2] |
| Inadequate Reaction Time or Temperature | Monitor the reaction progress using TLC. If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation. |
| Ineffective Acid Scavenging | Ensure a sufficient excess of pyridine or other base is used to neutralize the HCl produced. An accumulation of acid can inhibit the reaction. |
| Poor Quality Reagents | Use freshly opened or properly stored benzenesulfonyl chloride, as it can degrade over time, especially if exposed to moisture. |
Product Purity Issues
Problem: My final product is impure, showing multiple spots on TLC or having a low melting point.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Presence of Monosubstituted Product | This occurs when the reaction does not go to completion. Ensure a sufficient excess of benzenesulfonyl chloride is used and that the reaction is allowed to proceed until TLC analysis shows the disappearance of the monosubstituted intermediate. |
| Residual Pyridine | Pyridine can be difficult to remove completely. During the workup, wash the organic layer thoroughly with dilute hydrochloric acid to convert pyridine into its water-soluble salt, which can then be extracted into the aqueous phase. |
| Formation of Benzenesulfonic Acid | This results from the hydrolysis of benzenesulfonyl chloride. Washing the organic layer with a saturated sodium bicarbonate solution during workup will neutralize and remove the acidic impurity. |
| Ineffective Purification | Recrystallization is a common method for purifying the solid product. Experiment with different solvent systems (e.g., ethanol, isopropanol, or mixtures with water) to find the optimal conditions for recrystallization. |
Experimental Protocols
Synthesis of this compound
Materials:
-
1,2-Ethanediol (Ethylene Glycol)
-
Benzenesulfonyl Chloride
-
Pyridine (anhydrous)
-
Dichloromethane (or other suitable organic solvent)
-
1 M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-ethanediol in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add benzenesulfonyl chloride dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Logical Troubleshooting Workflow
References
Optimization of reaction conditions for 1,2-Ethanediol, dibenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of 1,2-ethanediol dibenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of 1,2-ethanediol dibenzenesulfonate?
A1: The synthesis involves the reaction of 1,2-ethanediol with two equivalents of benzenesulfonyl chloride in the presence of a base. The base acts as a scavenger for the hydrochloric acid byproduct.
Q2: Which base is most suitable for this reaction?
A2: Pyridine is a commonly used base and solvent for this type of reaction. Other tertiary amines like triethylamine, in conjunction with a solvent such as dichloromethane, can also be effective. The choice of base can influence reaction rate and ease of purification.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) should be used to separate the starting material (1,2-ethanediol), the monosubstituted intermediate, and the desired disubstituted product. The disappearance of the starting material and the appearance of the product spot indicate the reaction's progression.
Q4: What are the critical parameters to control for a successful synthesis?
A4: The critical parameters include the stoichiometry of the reactants, reaction temperature, and reaction time. Using a slight excess of benzenesulfonyl chloride and base can help drive the reaction to completion. The temperature should be controlled to avoid side reactions, often starting at a low temperature (e.g., 0 °C) and gradually warming to room temperature.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Suboptimal reaction temperature. 4. Insufficient amount of base. | 1. Extend the reaction time and continue monitoring by TLC. 2. Ensure the workup is performed without unnecessary delays and avoid excessive heating during solvent removal. 3. Perform the reaction at a controlled temperature, for example, by using an ice bath initially. 4. Use a slight excess (2.2-2.5 equivalents) of the base. |
| Presence of Monosubstituted Byproduct | 1. Insufficient amount of benzenesulfonyl chloride. 2. Short reaction time. | 1. Use at least two full equivalents, or a slight excess, of benzenesulfonyl chloride. 2. Allow the reaction to stir for a longer period to ensure complete conversion to the disubstituted product. |
| Difficulty in Product Purification | 1. Presence of residual pyridine or other basic impurities. 2. Co-elution of impurities during column chromatography. | 1. Wash the organic layer with a dilute acid solution (e.g., 1M HCl) during the workup to remove basic impurities.[1] 2. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. |
| Oily Product Instead of Solid | 1. Presence of solvent residues. 2. Impurities preventing crystallization. | 1. Ensure the product is thoroughly dried under high vacuum. 2. Recrystallize the product from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexanes). |
Experimental Protocols
Synthesis of 1,2-Ethanediol Dibenzenesulfonate
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
1,2-Ethanediol
-
Benzenesulfonyl chloride
-
Pyridine (or triethylamine and dichloromethane)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1,2-ethanediol (1 equivalent) in pyridine at 0 °C (ice bath).
-
Slowly add benzenesulfonyl chloride (2.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold 1M HCl and extract with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
Table 1: Stoichiometry and Reagent Properties
| Reagent | Molar Mass ( g/mol ) | Equivalents | Density (g/mL) | Amount |
| 1,2-Ethanediol | 62.07 | 1.0 | 1.113 | User Defined |
| Benzenesulfonyl Chloride | 176.62 | 2.2 | 1.384 | Calculated |
| Pyridine | 79.10 | Solvent/Base | 0.982 | User Defined |
Table 2: Typical Reaction Conditions and Expected Outcome
| Parameter | Value |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Expected Yield | 70 - 90% (after purification) |
| Physical Appearance | White to off-white solid |
Visualizations
Caption: Experimental workflow for the synthesis of 1,2-ethanediol dibenzenesulfonate.
Caption: Troubleshooting logic for addressing low product yield.
References
Stability and decomposition pathways of 1,2-Ethanediol, dibenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and decomposition of 1,2-Ethanediol, dibenzenesulfonate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: The stability of this compound, like other sulfonate esters, is primarily influenced by pH, temperature, and the presence of nucleophiles. It is susceptible to hydrolysis, particularly under basic conditions, which leads to the cleavage of the ester linkage. Elevated temperatures can accelerate degradation, and the presence of strong nucleophiles can lead to substitution reactions.
Q2: What are the expected decomposition pathways for this compound?
A2: The primary decomposition pathway for this compound is expected to be hydrolysis of the sulfonate ester bonds. This can occur via two main mechanisms:
-
S-O bond cleavage (Sulfur-Oxygen): This is the more common pathway for sulfonate esters and typically occurs under basic conditions, leading to the formation of benzenesulfonic acid and ethylene glycol.
-
C-O bond cleavage (Carbon-Oxygen): This pathway is less common but can be facilitated by strong nucleophiles attacking the carbon atom of the ethylene glycol backbone.
Under thermal stress, homolytic cleavage of the C-O or S-O bonds could occur, leading to radical intermediates and a variety of secondary decomposition products. Photodegradation may also proceed through radical mechanisms upon absorption of UV light.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area in a tightly sealed container.[1] It should be protected from moisture and high temperatures to minimize hydrolytic and thermal decomposition. Storage away from strong bases and oxidizing agents is also crucial.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: The most common and effective technique for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact molecule from its degradation products, allowing for their quantification over time. Key degradation products to monitor would include benzenesulfonic acid and ethylene glycol.
Troubleshooting Guides
Issue 1: Unexpected Degradation of this compound in Solution
Possible Causes:
-
pH of the solvent: The presence of acidic or, more significantly, basic impurities in the solvent can catalyze hydrolysis.
-
Presence of nucleophiles: Contaminants in the reaction mixture or solvent that are nucleophilic can react with the sulfonate ester.
-
Elevated temperature: Storing solutions at room temperature or higher for extended periods can lead to thermal degradation.
-
Exposure to light: If the compound is photolabile, exposure to ambient or UV light can cause degradation.
Troubleshooting Steps:
-
Solvent Check: Use high-purity, neutral solvents. If necessary, buffer the solution to maintain a neutral pH.
-
Purity of Reagents: Ensure all reagents used in the formulation are of high purity and free from nucleophilic or basic contaminants.
-
Temperature Control: Store solutions at recommended low temperatures (e.g., 2-8 °C) and minimize time spent at room temperature.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
Issue 2: Inconsistent Results in Stability Studies
Possible Causes:
-
Variable storage conditions: Inconsistent temperature and humidity levels during the study.
-
Inadequate analytical method: The HPLC method may not be stability-indicating, meaning it cannot resolve the parent compound from all degradation products.
-
Sample handling: Differences in sample preparation and handling can introduce variability.
Troubleshooting Steps:
-
Controlled Environment: Utilize a calibrated stability chamber with controlled temperature and humidity.
-
Method Validation: Validate the HPLC method according to ICH guidelines to ensure it is stability-indicating, specific, accurate, and precise.
-
Standardized Procedures: Implement and strictly follow a standard operating procedure (SOP) for sample handling and preparation.
Data Presentation
Table 1: General Stability of Aromatic Sulfonate Esters under Forced Degradation Conditions
| Stress Condition | Reagents and Conditions | Expected Lability of this compound | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, heat | Moderately labile | Benzenesulfonic acid, Ethylene glycol |
| Basic Hydrolysis | 0.1 M NaOH, room temperature | Highly labile | Benzenesulfonate salt, Ethylene glycol |
| Oxidative Degradation | 3% H₂O₂, room temperature | Potentially labile | Oxidized derivatives of the benzene ring and ethylene glycol backbone |
| Thermal Degradation | > Melting Point | Labile | Benzenesulfonic acid, ethylene glycol, and potentially other smaller volatile molecules |
| Photodegradation | UV light exposure (e.g., 254 nm) | Potentially labile | Radical-induced degradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolytic Stability)
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of purified water.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Mandatory Visualization
Caption: Inferred decomposition pathways of this compound.
Caption: General workflow for a forced degradation study.
References
Diagnosing and resolving failed reactions with 1,2-Ethanediol, dibenzenesulfonate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Ethanediol, dibenzenesulfonate.
Troubleshooting Failed Reactions
Reactions involving this compound, often used as an alkylating agent in reactions like the Williamson ether synthesis, can sometimes result in low yields or fail completely. The following guide provides a systematic approach to diagnosing and resolving these issues.
Problem 1: Low or No Product Yield
A common issue is the recovery of starting material or the formation of only a small amount of the desired product.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low or no product yield.
Possible Causes and Solutions:
-
Incomplete Deprotonation of the Nucleophile: For the reaction to proceed, the nucleophile (e.g., an alcohol or phenol) must be fully deprotonated to form the more reactive alkoxide or phenoxide.
-
Solution: Use a sufficiently strong base. For alcohols, strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective. For more acidic phenols, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used. Ensure the base is fresh and handled under anhydrous conditions if it is water-sensitive.
-
-
Suboptimal Reaction Conditions: The reaction may be too slow at the chosen temperature, or the reaction time may be insufficient.
-
Poor Solvent Choice: The solvent plays a crucial role in an S(_N)2 reaction. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Solution: Employ a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][3][4] These solvents are effective at dissolving the reactants but do not hinder the nucleophile's reactivity. Using DMSO has been shown to increase the yield of n-butyl ether from 61% (in excess alcohol as solvent) to 95%.[5]
-
-
Reagent Quality: Moisture in the reaction can quench the strong base and the anionic nucleophile. The this compound may also degrade over time if not stored properly.
-
Solution: Use anhydrous solvents and reagents. Ensure this compound is stored in a dry, dark, and well-ventilated place as recommended.
-
Problem 2: Formation of Side Products
The appearance of unexpected products often points to competing side reactions.
Logical Relationship of Side Reactions
Caption: Competing SN2 and E2 pathways.
Common Side Reactions:
-
Elimination (E2 Reaction): This is the most common side reaction, especially when using sterically hindered primary or secondary alkyl sulfonates. The alkoxide or phenoxide acts as a base, abstracting a proton and leading to the formation of an alkene.[2][6]
-
Solution: Since this compound is derived from a primary alcohol, it is generally a good substrate for S(_N)2 reactions. However, to further minimize elimination, use a less sterically hindered base if possible and avoid excessively high temperatures. The use of dipolar aprotic solvents can also help to favor substitution over elimination.[2]
-
-
C-Alkylation: When using phenoxide nucleophiles, alkylation can occur on the aromatic ring instead of the oxygen atom.[2]
-
Solution: The choice of solvent can significantly influence the ratio of O-alkylation to C-alkylation. For example, in one study, the ratio of O- to C-alkylation was 97:3 in acetonitrile, but shifted to 72:28 in methanol.[7] Using a polar aprotic solvent generally favors the desired O-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the reaction?
A1: this compound acts as an alkylating agent. The benzenesulfonate groups are excellent leaving groups, facilitating a nucleophilic substitution (S(_N)2) reaction where a nucleophile, such as an alkoxide or phenoxide, attacks the carbon atom, displacing the benzenesulfonate and forming a new carbon-nucleophile bond.[1][6]
Q2: What are the optimal reaction conditions for a Williamson ether synthesis using a sulfonate ester like this compound?
A2: Optimal conditions can vary depending on the specific substrates. However, a general starting point is to use a strong, non-nucleophilic base (e.g., NaH) to deprotonate the alcohol in a polar aprotic solvent (e.g., DMF or DMSO) at a temperature between 50-100 °C for 1-8 hours.[1][2]
| Parameter | Recommended Condition | Rationale |
| Base | NaH, KH (for alcohols); K₂CO₃, Cs₂CO₃ (for phenols) | Ensures complete deprotonation of the nucleophile.[2] |
| Solvent | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity and minimize elimination side reactions.[2][3][4] |
| Temperature | 50 - 100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate.[1] |
| Time | 1 - 8 hours | Allows the reaction to go to completion. Can be reduced with microwave heating.[1] |
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: My reaction has gone to completion, but I am having trouble with the work-up and purification. What are some common issues?
A4: A common issue in sulfation and sulfonylation reactions is the presence of inorganic salts as byproducts, which can complicate isolation.[1]
-
Work-up: A typical work-up involves quenching the reaction with water and extracting the product into an organic solvent. If the product is an ether, an acid-base extraction can be used to remove any unreacted alcohol or phenol starting material.[8]
-
Purification: Column chromatography is often used to purify the final product from any remaining starting materials or side products.
Experimental Protocol Example: Synthesis of an Ether using a Sulfonate Ester
While a specific protocol for this compound was not found in the search results, the following is a general and detailed methodology for a Williamson ether synthesis using a sulfonate ester, which can be adapted.
Objective: To synthesize an ether via the reaction of an alcohol with an alkyl sulfonate.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Alkyl sulfonate (e.g., this compound, 0.5 eq, as it has two leaving groups)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alcohol (1.0 eq) and anhydrous DMF.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (1.1 eq) is added portion-wise. The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: The alkyl sulfonate (0.5 eq) is dissolved in a minimal amount of anhydrous DMF and added dropwise to the reaction mixture at room temperature.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (e.g., 4 hours), while monitoring the progress by TLC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The layers are separated, and the aqueous layer is extracted twice more with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. scholarship.richmond.edu [scholarship.richmond.edu]
Methods for removing benzenesulfonate byproducts from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing benzenesulfonate byproducts from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing benzenesulfonate byproducts?
A1: The primary methods for removing benzenesulfonate byproducts can be broadly categorized into:
-
Crystallization/Recrystallization: This is a highly effective method for purifying solid organic compounds by separating them from soluble impurities.[1]
-
Liquid-Liquid Extraction: This technique separates compounds based on their different solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[2]
-
Chromatography: Techniques like column chromatography (including flash chromatography) and High-Performance Liquid Chromatography (HPLC) are powerful for separating compounds with high purity.[3][4][5]
-
Adsorption: Using adsorbents like activated carbon or specialized resins can selectively remove benzenesulfonate impurities from a solution.[6][7]
-
Precipitation: In some cases, the benzenesulfonate byproduct can be selectively precipitated from the solution.
Q2: How can I remove unreacted benzenesulfonyl chloride from my reaction mixture?
A2: Unreacted benzenesulfonyl chloride is reactive and should be "quenched" to convert it into a more easily removable and less hazardous compound. Common quenching strategies involve reacting it with:
-
Aqueous base (e.g., sodium bicarbonate, sodium hydroxide): To form the water-soluble sodium benzenesulfonate salt.[5]
-
Alcohols: To form sulfonate esters.[10] After quenching, the resulting benzenesulfonic acid or its salt can be removed by aqueous extraction.
Q3: My desired product is a salt. How does this affect the purification strategy?
A3: If your product is an organic salt, purification strategies need to be carefully selected to avoid its loss. Crystallization can be a very effective method for purifying organic salts.[11] The choice of solvent is critical to ensure the desired salt crystallizes while the benzenesulfonate byproduct remains in solution or vice versa. Liquid-liquid extraction can also be employed, but the pH of the aqueous phase must be controlled to ensure the desired salt does not partition into the aqueous layer with the benzenesulfonate byproduct.
Troubleshooting Guides
Problem 1: After aqueous extraction, I still see benzenesulfonate impurities in my organic product.
| Possible Cause | Troubleshooting Step |
| Insufficient Extraction: | Increase the number of aqueous extractions. Three to five extractions are often recommended for thorough removal. |
| Incorrect pH of Aqueous Phase: | For acidic byproducts like benzenesulfonic acid, ensure the aqueous phase is basic (pH > 8) to convert it to its more water-soluble salt form. Use a dilute base like sodium bicarbonate or sodium hydroxide. |
| Emulsion Formation: | If an emulsion forms, try adding brine (saturated NaCl solution) to break it. Allow the mixture to stand for a longer period or gently swirl instead of vigorous shaking. |
| High Concentration of Byproduct: | If the concentration of the benzenesulfonate byproduct is very high, consider a preliminary purification step like precipitation or a rough filtration before extraction. |
Problem 2: My product co-crystallizes with the benzenesulfonate byproduct.
| Possible Cause | Troubleshooting Step |
| Inappropriate Crystallization Solvent: | The solvent system may have similar solubility properties for both your product and the byproduct. Screen for a new solvent or a solvent mixture that maximizes the solubility difference.[1][12] |
| Cooling Rate is Too Fast: | Rapid cooling can lead to the trapping of impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[12] |
| Solution is Too Concentrated: | A supersaturated solution can cause both the product and impurity to crash out. Use a minimal amount of hot solvent to dissolve your compound completely.[12] |
Problem 3: I am unable to separate my product from the benzenesulfonate byproduct using column chromatography.
| Possible Cause | Troubleshooting Step |
| Incorrect Mobile Phase Polarity: | The polarity of the eluent may not be suitable to achieve good separation. Perform thin-layer chromatography (TLC) with various solvent systems to identify an optimal mobile phase that gives a good separation (Rf difference) between your product and the byproduct. |
| Co-elution: | The compounds may have very similar retention factors. Consider using a different stationary phase (e.g., alumina instead of silica gel) or a different chromatographic technique like reversed-phase chromatography. |
| Streaking of Sulfonic Acid on Silica Gel: | Benzenesulfonic acid is highly polar and acidic, which can lead to poor peak shape and streaking on silica gel. It is often better to convert it to its salt form and remove it by extraction before chromatography. |
Quantitative Data on Removal Methods
The efficiency of byproduct removal can vary significantly based on the specific compounds and conditions. The following table summarizes reported efficiencies for different methods.
| Method | Byproduct Type | Removal Efficiency | Reference |
| Adsorption on Chitosan | Sodium Dodecyl Benzene Sulfonate | Up to 97.3% | [6] |
| Adsorption on Nano ZIF-8 | Sodium Dodecyl Benzene Sulfonate | High adsorption capacity (548 mg/g) | [6] |
| Chemical Precipitation | Aromatic Sulfonic Acids | 98.7% - 99.3% | [13] |
| Frothing/Aeration | Alkyl Benzene Sulfonate | ~85% | [7][14] |
| Matrix Solid-Phase Dispersion & IP-LL Partitioning | Linear Alkylbenzenesulfonate | >70% recovery of parent compound | [15] |
Experimental Protocols
Protocol 1: Quenching and Aqueous Extraction of Benzenesulfonyl Chloride
This protocol describes the removal of excess benzenesulfonyl chloride from a reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Cool the Reaction Mixture: Cool the reaction mixture to 0 °C in an ice bath to control the exotherm of the quenching reaction.
-
Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture while stirring. Continue adding until gas evolution (CO₂) ceases. This converts the benzenesulfonyl chloride to sodium benzenesulfonate.[5]
-
Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.[2]
-
Aqueous Extraction: Drain the lower organic layer. Wash the organic layer with the aqueous NaHCO₃ solution two more times.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
Protocol 2: Recrystallization to Remove Benzenesulfonate Salts
This protocol outlines the general procedure for purifying a solid organic product from a benzenesulfonate salt impurity.[1][12]
-
Solvent Selection: Choose a solvent in which your desired product has high solubility at elevated temperatures and low solubility at room temperature, while the benzenesulfonate salt is highly soluble at all temperatures. Common solvents to try include ethanol, isopropanol, acetone, or mixtures with water.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystals of the pure product should form. Avoid disturbing the flask during this process.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the impurity.
-
Drying: Dry the purified crystals in a vacuum oven.
Visual Diagrams
Caption: Workflow for quenching and extraction of benzenesulfonyl chloride.
Caption: General workflow for purification by recrystallization.
Caption: Decision tree for selecting a primary purification method.
References
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. m.youtube.com [m.youtube.com]
- 3. CN106008341B - A kind of purification process of benzene sulfonic acid along bent storehouse ammonium - Google Patents [patents.google.com]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US3123553A - Removal of alkyl benzene sulfonate from liquids - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 11. Frontiers | Continuous crystallisation of organic salt polymorphs [frontiersin.org]
- 12. youtube.com [youtube.com]
- 13. CN105174538A - Method for removing aromatic sulphonic acid organic matters in chemical wastewater - Google Patents [patents.google.com]
- 14. US3378474A - Process of removing alkyl benzene sulfonate - Google Patents [patents.google.com]
- 15. Extraction and isolation of linear alkylbenzenesulfonate and its sulfophenylcarboxylic acid metabolites from fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Reactions Using 1,2-Ethanediol, dibenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving 1,2-Ethanediol, dibenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No. 116-50-7) is a diester of ethylene glycol and benzenesulfonic acid.[1] Its primary application in organic synthesis is as an alkylating agent. The two benzenesulfonate groups are excellent leaving groups, making the molecule susceptible to nucleophilic substitution reactions. It is often used to introduce an ethylene bridge between two nucleophilic sites.
Q2: What types of catalysts are effective for reactions involving this compound?
A2: Reactions with this compound, particularly with anionic nucleophiles, are often carried out under phase-transfer catalysis (PTC) conditions.[2] The most common catalysts are quaternary ammonium salts (e.g., Tetrabutylammonium bromide - TBAB), phosphonium salts, crown ethers, and poly(ethylene glycol) (PEG).[2][3][4] The choice of catalyst depends on the specific reactants, solvents, and reaction conditions.
Q3: What is Phase-Transfer Catalysis (PTC) and why is it recommended for these reactions?
A3: Phase-Transfer Catalysis is a technique used to facilitate reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate).[2] The PTC catalyst, typically a salt with a lipophilic cation, transports the anion (nucleophile) from the aqueous phase into the organic phase where it can react with the substrate.[2] PTC is recommended because it can increase reaction rates, improve yields, allow the use of less expensive and milder bases (like sodium hydroxide), and reduce the need for harsh organic solvents, contributing to greener chemistry.[5][6]
Q4: How do I select the optimal Phase-Transfer Catalyst for my reaction?
A4: Catalyst selection is critical and can be guided by several factors. Quaternary ammonium and phosphonium salts are common starting points.[2] The lipophilicity of the catalyst is a key parameter; for instance, the "C#" (total number of carbon atoms in the cation) can be a useful guide. For reactions where the organic-phase reaction is the rate-determining step, catalysts with a C# between 16 and 32 are often effective.[6] For reactions involving hydrophilic anions like hydroxide, the "q-value" (a parameter based on the structure of the cation) can help in catalyst selection.[6] It is often necessary to screen a few catalysts to find the most effective one for a specific transformation.
Q5: What are the key safety precautions when handling this compound?
A5: this compound should be handled with appropriate safety measures.[7] Always work in a well-ventilated fume hood.[7] Wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, wash the affected area thoroughly with water.[7] Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[7]
Troubleshooting Guide
Problem: My reaction shows low or no conversion of the starting material.
-
Possible Cause 1: Ineffective Catalyst/Nucleophile Transfer. The chosen phase-transfer catalyst may not be effectively transporting the nucleophile into the organic phase.
-
Solution: Screen a range of PTCs with varying lipophilicity (see Table 1). Increase the catalyst loading (typically 1-5 mol%). Consider a catalyst with a higher C# value for better solubility in the organic phase.[6]
-
-
Possible Cause 2: Improper Solvent System. The solvent system may not be optimal for the two-phase reaction.
-
Solution: While PTC allows for a wide range of solvents, ensure the organic solvent can dissolve the substrate (this compound). Toluene or chlorobenzene are often good starting points. Avoid protic organic solvents.
-
-
Possible Cause 3: Insufficient Base Strength or Solubility. If your reaction requires a base, it may be too weak or not present in a sufficient concentration in the reactive phase.
-
Solution: Ensure the aqueous phase is saturated with the inorganic base (e.g., NaOH, K₂CO₃). Vigorous stirring is crucial to maximize the interfacial area between the phases.
-
Problem: The reaction has a low yield of the desired product with significant formation of side products (e.g., elimination or hydrolysis).
-
Possible Cause 1: Catalyst Poisoning. The benzenesulfonate leaving group can sometimes pair too strongly with the PTC cation, inhibiting its ability to transport the desired nucleophile. This is a known issue with similar leaving groups like tosylate.[6]
-
Solution: Try a different class of catalyst (e.g., switch from a quaternary ammonium salt to a phosphonium salt or a crown ether). Adjusting the solvent might also alter the ion-pairing equilibrium.
-
-
Possible Cause 2: Reaction Temperature is Too High. Higher temperatures can favor side reactions, such as elimination, especially if a strong base is used.
-
Solution: Run the reaction at a lower temperature for a longer period. Perform a temperature optimization study to find the best balance between reaction rate and selectivity.
-
-
Possible Cause 3: Substrate or Product Hydrolysis. The presence of a strong base (e.g., NaOH) and water can lead to the hydrolysis of the sulfonate ester starting material or product.
-
Solution: Use a non-hydroxide base like potassium carbonate (K₂CO₃). Minimize the amount of water present if the reaction chemistry allows.
-
Problem: I am having difficulty separating the product from the phase-transfer catalyst after the reaction.
-
Possible Cause 1: High Catalyst Solubility in the Organic Phase. Common PTCs like TBAB can be soluble in many organic solvents, leading to co-elution during chromatography or contamination of the crystallized product.
-
Solution 1: Perform multiple aqueous washes during the workup to extract the catalyst. Converting the catalyst to a more water-soluble form (e.g., by exchanging the anion to chloride with HCl) can sometimes help.
-
Solution 2: Consider using a polymer-supported PTC.[3] These catalysts are heterogeneous and can be easily removed by filtration at the end of the reaction, simplifying purification significantly.[3]
-
Data Presentation
Table 1: Comparison of Common Phase-Transfer Catalysts
| Catalyst Type | Example | Structure | C#[6] | Typical Use-Case | Advantages | Disadvantages |
| Quaternary Ammonium Salt | Tetrabutylammonium Bromide (TBAB) | (CH₃CH₂CH₂CH₂)₄N⁺Br⁻ | 16 | General purpose, good for many Sₙ2 reactions.[4] | Inexpensive, readily available, effective. | Can be difficult to remove from product; limited thermal stability. |
| Quaternary Ammonium Salt | Aliquat® 336 (Tricaprylylmethylammonium chloride) | [CH₃(CH₂)₇]₃NCH₃⁺Cl⁻ | ~25 | Reactions requiring high lipophilicity. | High solubility in nonpolar solvents, thermally more stable than TBAB. | Can be more challenging to remove than TBAB. |
| Phosphonium Salt | Tetrabutylphosphonium Bromide | (CH₃CH₂CH₂CH₂)₄P⁺Br⁻ | 16 | Higher temperature reactions. | More thermally stable than ammonium salts. | More expensive than ammonium salts. |
| Crown Ether | 18-Crown-6 | C₁₂H₂₄O₆ | N/A | Solubilizing alkali metal salts (e.g., KF).[2] | High catalytic activity for specific cations (K⁺). | Toxic, expensive. |
| Polyethylene Glycol | PEG-400 | H(OCH₂CH₂)ₙOH | N/A | Aldol condensations, Sₙ2 reactions.[3] | Inexpensive, low toxicity, can be immobilized.[3] | Generally lower activity than 'onium' salts. |
Table 2: Example Data for Catalyst Optimization in a Nucleophilic Substitution Reaction *
Reaction: this compound + Sodium Azide (NaN₃) → 1,2-Diazidoethane
| Entry | Catalyst (2 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TBAB | Toluene | 80 | 12 | 75 |
| 2 | Aliquat® 336 | Toluene | 80 | 12 | 88 |
| 3 | TBAB | Dichloromethane | 40 | 24 | 55 |
| 4 | Aliquat® 336 | Toluene | 60 | 18 | 82 |
| 5 | Aliquat® 336 | Toluene | 100 | 8 | 91 (with 5% side products) |
| 6 | None | Toluene | 80 | 24 | <5 |
*This data is illustrative and intended for comparison purposes only.
Experimental Protocols
Protocol: Synthesis of 1,2-Bis(4-cyanophenoxy)ethane via Phase-Transfer Catalysis
This protocol describes a typical Williamson ether synthesis using this compound and a phenolic nucleophile under PTC conditions.
Materials:
-
This compound (1.0 eq)
-
4-Hydroxybenzonitrile (2.2 eq)
-
Potassium Carbonate (K₂CO₃, 4.0 eq)
-
Tetrabutylammonium Bromide (TBAB, 0.05 eq)
-
Toluene
-
Deionized Water
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-Hydroxybenzonitrile, Potassium Carbonate, TBAB, and toluene (approx. 5 mL per mmol of limiting reagent).
-
Reaction Initiation: Begin vigorous stirring to ensure good mixing of the solid and liquid phases. Heat the mixture to 90-100 °C.
-
Substrate Addition: Once the reaction temperature is stable, add a solution of this compound in a small amount of toluene dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to proceed at 90-100 °C. Monitor the progress by TLC or LC-MS by periodically sampling the organic layer. The reaction is typically complete within 8-16 hours.
-
Workup: Cool the reaction mixture to room temperature. Add deionized water and stir for 10 minutes. Separate the organic layer.
-
Extraction: Wash the organic layer with 1M NaOH solution (2x) to remove any unreacted 4-hydroxybenzonitrile, followed by a wash with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure 1,2-bis(4-cyanophenoxy)ethane.
Visualizations
Caption: General experimental workflow for a phase-transfer catalyzed reaction.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 3. Polymer-Supported Poly(Ethylene Glycol) as a Phase-Transfer Catalyst for Cross-Aldol Condensation of Isobutyroaldehyde and Formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 7. echemi.com [echemi.com]
Impact of temperature and solvent on the reactivity of 1,2-Ethanediol, dibenzenesulfonate
Technical Support Center: 1,2-Ethanediol, dibenzenesulfonate
This technical support center provides troubleshooting guides and frequently asked questions regarding the impact of temperature and solvent on the reactivity of this compound. The information is tailored for researchers, scientists, and drug development professionals to assist in experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary chemical properties?
This compound (also known as ethylene glycol dibenzenesulfonate) is a diester of ethylene glycol and benzenesulfonic acid. Its key feature is the presence of two benzenesulfonate groups (-OSO₂Ph), which are excellent leaving groups. This property makes the molecule a potent bifunctional alkylating agent, highly susceptible to nucleophilic substitution reactions at the two methylene (-CH₂-) carbons.
Q2: What are the primary types of reactions that this compound undergoes?
Given its structure, the compound primarily undergoes nucleophilic substitution (Sₙ2 and Sₙ1) and elimination (E2 and E1) reactions.[1][2] The benzenesulfonate anion is a very stable, weak base, making its displacement from the carbon center favorable.[3] The specific pathway taken depends critically on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.
Q3: How does temperature influence the reactivity of this compound?
Temperature has a significant impact on the rate of reaction. In general, increasing the temperature increases the rate of both substitution and elimination reactions by providing the necessary activation energy.
-
Increased Rate: Higher temperatures lead to faster reaction kinetics. For sulfonate esters, the extent of conversion is directly dependent on both temperature and reaction time.[4]
-
Control: For exothermic reactions, controlling the temperature is crucial to prevent runaway reactions and the formation of degradation products.
-
Selectivity: While higher temperatures accelerate the desired reaction, they can also promote side reactions, such as elimination over substitution, potentially lowering the yield of the target product.
Q4: How does the choice of solvent affect the reaction pathway and outcome?
The solvent is one of the most critical parameters in controlling the reactivity of sulfonate esters. It influences the reaction mechanism (Sₙ1 vs. Sₙ2) and the competition between substitution and elimination.
-
Polar Protic Solvents (e.g., water, methanol, ethanol, acetic acid): These solvents can solvate both the cation and the anion effectively. They favor Sₙ1 and E1 reactions by stabilizing the carbocation intermediate that may form upon the departure of the leaving group.[5][6][7] They can also act as nucleophiles themselves in a process called solvolysis.[5]
-
Polar Aprotic Solvents (e.g., acetone, DMF, DMSO, acetonitrile): These solvents solvate cations but not anions well. This leaves the nucleophile "bare" and highly reactive, strongly favoring the bimolecular Sₙ2 and E2 pathways.
-
Nonpolar Solvents (e.g., hexane, toluene, benzene): Reactants often have low solubility in these solvents. They do not significantly stabilize charged intermediates, and reactions are generally slower unless the nucleophile is soluble and highly reactive.
Q5: What are common side reactions to be aware of during experiments?
The primary competing reaction is elimination, which leads to the formation of unsaturated products instead of the desired substitution product. Using a strong, bulky base or high temperatures can favor elimination. Another common issue is hydrolysis of the benzenesulfonate ester if water is present in the reaction mixture, which regenerates the alcohol.[8]
Data Presentation: Solvent Effects on Reaction Mechanisms
The choice of solvent has a profound effect on the preferred reaction pathway. The following table summarizes the general impact of solvent type on the four common reaction mechanisms for alkylating agents like this compound.
| Solvent Type | Properties | Sₙ1 / E1 Rate | Sₙ2 Rate | E2 Rate | Typical Examples |
| Polar Protic | Forms H-bonds; solvates cations and anions | Greatly Favored | Slowed (solvates nucleophile) | Increased (solvates leaving group) | Water, Methanol, Acetic Acid |
| Polar Aprotic | Does not form H-bonds; solvates cations only | Disfavored | Greatly Favored | Favored | DMSO, DMF, Acetone |
| Nonpolar | Low dielectric constant | Greatly Disfavored | Slow | Slow | Hexane, Toluene, Benzene |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction Yield | 1. Temperature too low: Insufficient energy to overcome the activation barrier.2. Inactive Nucleophile: Nucleophile may be too weak or sterically hindered.3. Poor Solvent Choice: Reactants may not be fully dissolved or the solvent may be inhibiting the desired mechanism (e.g., using a protic solvent for an Sₙ2 reaction). | 1. Gradually increase the reaction temperature while monitoring for side products.2. Use a stronger, less hindered nucleophile. If using a salt (e.g., NaCN), ensure it is soluble.3. Switch to a solvent that favors the intended mechanism (e.g., a polar aprotic solvent like DMF or DMSO for Sₙ2 reactions). |
| Dominant Elimination Product | 1. Nucleophile acting as a base: Strong, sterically hindered nucleophiles favor elimination.2. High temperature: Elimination is often favored entropically at higher temperatures.3. Solvent choice: Some solvents can promote elimination pathways. | 1. Use a less basic, "softer" nucleophile (e.g., azide, iodide). Avoid bulky bases like t-butoxide if substitution is desired.2. Run the reaction at the lowest feasible temperature.3. Use a polar aprotic solvent which generally favors Sₙ2 over E2 for primary substrates. |
| Reaction is Too Fast or Uncontrollable | 1. Temperature too high: Reaction rate is excessively high.2. Highly reactive nucleophile/solvent: The combination of reagents is too reactive under the initial conditions. | 1. Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and warm up slowly.2. Consider adding the nucleophile or substrate dropwise to control the reaction rate and exotherm. |
| Evidence of Hydrolysis (Starting material regenerated) | 1. Presence of water: Adventitious water in solvents or reagents is hydrolyzing the sulfonate ester. | 1. Use anhydrous (dry) solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
Experimental Protocols
General Protocol for a Double Nucleophilic Substitution (Sₙ2) Reaction
This protocol describes a general procedure for reacting this compound with a nucleophile (Nu⁻) in a polar aprotic solvent.
Materials:
-
This compound (1 equivalent)
-
Nucleophile (e.g., Sodium Azide, Potassium Cyanide) (2.2 equivalents)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add the this compound and the anhydrous solvent. Begin stirring to dissolve the substrate.
-
Nucleophile Addition: Add the nucleophile to the stirring solution. If the reaction is expected to be highly exothermic, add the nucleophile in portions or pre-cool the flask in an ice bath.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C). The optimal temperature will depend on the specific nucleophile and should be determined empirically or from literature precedents.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water or an appropriate aqueous solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography or recrystallization.
-
Analysis: Characterize the purified product using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Visualizations
Caption: Logical flow for predicting reaction outcomes based on conditions.
Caption: Standard experimental workflow for synthesis and analysis.
Caption: Troubleshooting flowchart for a low-yield reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. periodicchemistry.com [periodicchemistry.com]
- 4. pqri.org [pqri.org]
- 5. m.youtube.com [m.youtube.com]
- 6. doubtnut.com [doubtnut.com]
- 7. In solvolysis of 1,2 -dimethyl propyl p-toluene sulfonate in acetic acid .. [askfilo.com]
- 8. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1,2-Ethanediol, Dibenzenesulfonate and Other Sulfonate Esters for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 1,2-Ethanediol, dibenzenesulfonate with other widely used sulfonate esters, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting objective performance data, detailed experimental protocols, and clear visualizations of relevant biological pathways, this document aims to facilitate informed decisions in the selection of appropriate reagents for chemical synthesis and biological studies.
Introduction to Sulfonate Esters
Sulfonate esters are a critical class of organic compounds utilized extensively in organic synthesis and medicinal chemistry. Their utility stems primarily from the sulfonate group's character as an excellent leaving group, a property attributable to the high stability of the resulting sulfonate anion through resonance delocalization.[1][2] This characteristic makes them potent alkylating agents, capable of introducing alkyl groups to various nucleophiles. Common sulfonate esters include p-toluenesulfonates (tosylates), methanesulfonates (mesylates), and trifluoromethanesulfonates (triflates).
This compound is a bifunctional sulfonate ester, meaning it possesses two leaving groups. This structural feature allows it to act as a cross-linking agent, particularly for biological macromolecules like DNA, a property that is leveraged in the development of certain anticancer therapies.[3][4]
Performance Comparison of Sulfonate Esters
For a quantitative perspective, the following table summarizes the relative solvolysis rates of some common sulfonate esters. It is important to note that these are for monofunctional esters and serve as a general guide to the reactivity of the sulfonate leaving group itself.
| Sulfonate Ester | Leaving Group Abbreviation | Relative Rate of Solvolysis (approx.) | Reference |
| Trifluoromethanesulfonate | -OTf | ~10,000 | [1] |
| p-Toluenesulfonate | -OTs | 1 | [5] |
| Methanesulfonate | -OMs | ~0.6 | [5] |
| Benzenesulfonate | -OBs | ~1 | [5] |
Note: Relative rates are highly dependent on the substrate, solvent, and temperature.
As a bifunctional agent, the performance of this compound is often evaluated by its efficiency as a cross-linking agent. Its reactivity can be compared to other bifunctional alkylating agents like busulfan (1,4-butanediol dimethanesulfonate), which is used in cancer chemotherapy.[6][7] The distance between the two leaving groups in this compound is shorter than in busulfan, which can influence the geometry and efficiency of DNA cross-linking.
Experimental Protocols
To provide a practical context for the comparison, detailed methodologies for key experiments are outlined below.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from ethylene glycol and benzenesulfonyl chloride.
Materials:
-
Ethylene glycol
-
Benzenesulfonyl chloride
-
Pyridine (or other suitable base)
-
Dichloromethane (or other suitable solvent)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
In a round-bottom flask, dissolve ethylene glycol (1.0 equivalent) in dichloromethane.
-
Cool the solution in an ice bath.
-
Add pyridine (2.2 equivalents) to the solution.
-
Slowly add benzenesulfonyl chloride (2.1 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Protocol 2: Comparative DNA Alkylation Assay
This protocol provides a framework for comparing the DNA alkylating ability of this compound and other sulfonate esters.
Materials:
-
Plasmid DNA
-
This compound
-
Other sulfonate esters for comparison (e.g., ethyl methanesulfonate as a monofunctional control, busulfan as a bifunctional control)
-
Reaction buffer (e.g., Tris-EDTA buffer, pH 7.4)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Incubator
Procedure:
-
Prepare stock solutions of the sulfonate esters in a suitable solvent (e.g., DMSO).
-
Set up reaction mixtures containing a fixed concentration of plasmid DNA in the reaction buffer.
-
Add varying concentrations of each sulfonate ester to the respective reaction tubes. Include a control with no sulfonate ester.
-
Incubate the reactions at 37°C for a defined period (e.g., 1, 4, or 24 hours).
-
Stop the reactions by adding a loading buffer.
-
Analyze the DNA samples by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light.
-
Assess the extent of DNA alkylation by observing changes in DNA mobility. Interstrand cross-links will result in a band with lower mobility, while single-strand breaks may lead to the appearance of nicked or linear DNA forms.
-
Quantify the band intensities to compare the efficiency of DNA modification by the different sulfonate esters.
Visualization of a Relevant Signaling Pathway
Sulfonate esters can act as inhibitors of protein kinases, which are key components of cellular signaling pathways.[8] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[4][9][10][11][12] The diagram below illustrates how a sulfonate ester-based inhibitor might interrupt this pathway.
Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by a sulfonate ester.
Conclusion
This compound, as a bifunctional sulfonate ester, presents unique opportunities for applications requiring molecular cross-linking, particularly in the context of anticancer drug development. Its performance, when compared to monofunctional analogs like tosylates and mesylates, is defined by its ability to form two covalent bonds. The provided experimental protocols offer a starting point for researchers to quantitatively assess its reactivity and biological activity in their specific systems. Understanding the interplay between the structure of sulfonate esters and their function within biological pathways, such as the PI3K/Akt cascade, is crucial for the rational design of novel therapeutic agents. This guide serves as a foundational resource to aid in these endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. ir-api.ua.edu [ir-api.ua.edu]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Busulfan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt signaling suppresses epithelial-to-mesenchymal transition in hepatocellular carcinoma through the Snail/GSK-3/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of the PI3K-Akt signaling pathway reduces tumor necrosis factor-alpha production in response to titanium particles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Bis-Alkylation of Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
The introduction of two alkyl groups onto a nucleophile, or bis-alkylation, is a fundamental transformation in organic synthesis, crucial for the construction of cyclic molecules, the modification of biomolecules, and the synthesis of complex architectures. While traditional methods often rely on aggressive and non-selective reagents, a growing toolbox of alternative reagents offers milder conditions, improved yields, and greater functional group tolerance. This guide provides an objective comparison of various reagents for the bis-alkylation of common nucleophiles, supported by experimental data and detailed protocols.
I. Bis-Alkylation of C-Nucleophiles: Active Methylene Compounds
The bis-alkylation of active methylene compounds, such as β-dicarbonyls, is a classic C-C bond-forming reaction. Traditional approaches often utilize strong bases and alkyl halides. However, alternative methods provide significant advantages.
Performance Comparison of Reagents for Bis-Alkylation of Acetylacetone
| Reagent/Catalyst System | Base | Solvent | Time | Yield (%) | Reference |
| Allyl Bromide | Cs₂CO₃ | DMF | 45 min | 95 | [1] |
| Allyl Bromide | K₂CO₃ | DMF | 2 h | 92 | [1] |
| Allyl Bromide | Na₂CO₃ | DMF | 6 h | 65 | [1] |
| Allyl Bromide | Et₃N | DMF | 12 h | 20 | [1] |
| Benzyl Alcohol | Triflic Acid (2 mol%) | CH₂Cl₂ | 5 min | 96 | [2] |
Key Insights:
-
Cesium carbonate (Cs₂CO₃) demonstrates superior efficiency for the bis-alkylation of acetylacetone with allyl bromide, achieving a high yield in a significantly shorter reaction time compared to other inorganic and organic bases[1].
-
Triflic acid-catalyzed reaction with benzylic alcohols offers an exceptionally fast and high-yielding alternative to traditional alkyl halides, proceeding to completion in just 5 minutes at room temperature[2].
Experimental Protocol: Cesium Carbonate Mediated Bis-Allylation of Acetylacetone
Materials:
-
Acetylacetone (1.0 mmol)
-
Allyl bromide (2.2 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
To a stirred solution of acetylacetone in DMF, add cesium carbonate.
-
Stir the mixture for 10 minutes at room temperature.
-
Add allyl bromide to the reaction mixture.
-
Continue stirring at room temperature for 45 minutes, monitoring the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired bis-allylated product.
Experimental Workflow: Comparison of Bases for Bis-Alkylation
Caption: Workflow for comparing the efficiency of different bases in the bis-alkylation of acetylacetone.
II. Bis-Alkylation of S-Nucleophiles: Dithiol Cyclization in Peptides
The conformational constraint of peptides through cyclization is a powerful strategy in drug discovery to enhance stability, affinity, and cell permeability. Dithiol bis-alkylation, typically involving two cysteine residues, is a robust method for achieving this.
Performance Comparison of Bis-Alkylation Reagents for Peptide Cyclization
| Reagent | Typical Yield | Key Features | Reference |
| α,α'-Dibromo-m-xylene | High | Robust and high-yielding for solution and on-resin cyclization.[1][3] | [1][3] |
| 2,6-Bis(bromomethyl)pyridine | High | Consistently efficient for dithiol-containing peptides.[4] | [4] |
| Tris-(bromomethyl)benzene | Variable | Useful for creating bicyclic peptides in libraries. | |
| Biphenyl and Naphthyl linkers | Optimization Required | May require case-by-case optimization of reaction conditions.[4] | [4] |
Key Insights:
-
Xylene-based linkers, such as α,α'-dibromo-m-xylene, and pyridine-based linkers are highly efficient and reliable for the bis-alkylation of dithiol-containing peptides, consistently providing high yields[1][3][4].
-
While more complex linkers like biphenyl and naphthyl derivatives can be used, they often necessitate optimization of reaction parameters to achieve high conversion[4].
Experimental Protocol: Solution-Phase Cyclization of a Dithiol Peptide with α,α'-Dibromo-m-xylene
Materials:
-
Crude lyophilized peptide containing two cysteine residues (1.0 equiv)
-
α,α'-Dibromo-m-xylene (1.1 equiv)
-
Acetonitrile (ACN)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
Procedure:
-
Dissolve the crude peptide in a 1:1 mixture of ACN and ammonium bicarbonate buffer to a final peptide concentration of 1 mM.
-
Prepare a 1.1 mM stock solution of α,α'-dibromo-m-xylene in ACN.
-
Add the α,α'-dibromo-m-xylene stock solution to the peptide solution with gentle vortexing.
-
Allow the reaction to proceed at room temperature for 10-30 minutes. Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction by adding a scavenger thiol, such as β-mercaptoethanol.
-
Lyophilize the reaction mixture.
-
Purify the cyclized peptide by preparative RP-HPLC.
Reaction Pathway: Dithiol Bis-Alkylation for Peptide Cyclization
Caption: General reaction pathway for peptide cyclization via dithiol bis-alkylation.
III. Bis-Alkylation of N-Nucleophiles: Challenges and Alternatives
The direct bis-alkylation of primary amines with alkyl halides is notoriously difficult to control, often leading to a mixture of mono-, di-, and tri-alkylated products, as well as quaternary ammonium salts[5]. This is because the initially formed secondary amine is often more nucleophilic than the starting primary amine[6].
Conceptual Comparison of Approaches for Amine Alkylation
| Method | Advantages | Disadvantages |
| Direct Alkylation with Alkyl Halides | Simple reagents. | Poor selectivity, over-alkylation is common.[5] |
| Reductive Amination | Good control over the degree of alkylation. | Requires a carbonyl compound and a reducing agent. |
| Alkylation with Alcohols | Alcohols are often greener reagents than alkyl halides. | Requires a catalyst to activate the alcohol. |
| Nickel-Catalyzed Cross-Coupling | Allows for the use of amines as electrophile precursors. | Requires a transition metal catalyst and specific activating groups.[7] |
Key Insights:
-
Direct bis-alkylation of primary amines with alkyl halides is generally a low-yielding and unselective method[5][6].
-
For controlled synthesis of bis-alkylated amines, alternative strategies like reductive amination or metal-catalyzed methods are often preferred.
Signaling Pathway: DNA Bis-Alkylation by Nitrogen Mustards
Classical bis-alkylating agents like nitrogen mustards are potent anticancer drugs that exert their cytotoxic effects by crosslinking DNA, which inhibits replication and transcription, ultimately leading to apoptosis[8].
Caption: Mechanism of DNA bis-alkylation by nitrogen mustards leading to cancer cell death.
IV. Bis-Alkylation of O-Nucleophiles: Phenols
The bis-alkylation of dihydric phenols with dihaloalkanes is a common method for synthesizing crown ethers and other oxygen-containing heterocycles. The reaction conditions can influence the competition between O-alkylation and C-alkylation.
Comparison of Conditions for Bis-Alkylation of Resorcinol with 1,3-Dibromopropane
| Base | Solvent | Product(s) | Yield (%) | Reference |
| K₂CO₃ | Acetone | 2,3-Dihydro-7-benzopyranol & 2,3-Dihydro-5-benzopyranol | 45 | |
| NaOH | Ethanol | 2,3-Dihydro-7-benzopyranol & 2,3-Dihydro-5-benzopyranol | Not specified |
Key Insights:
-
The base-catalyzed reaction of resorcinol with dihaloalkanes can lead to a mixture of O-alkylated isomers. The choice of base and solvent system can influence the yield and isomer ratio.
-
Alternative greener approaches, such as using dimethyl ether as an alkylating agent over a solid acid catalyst, have been developed for selective O-alkylation of phenols, which could be extended to bis-alkylation with appropriate di-ethers.
Experimental Protocol: Synthesis of Benzopyranols from Resorcinol
Materials:
-
Resorcinol
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
Procedure:
-
A mixture of resorcinol, 1,3-dibromopropane, and potassium carbonate in acetone is refluxed.
-
The reaction progress is monitored by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is treated with water and extracted with a suitable organic solvent.
-
The organic layer is dried and concentrated.
-
The resulting isomeric products are separated by column chromatography.
This guide provides a comparative overview of alternative reagents for the bis-alkylation of various nucleophiles. For specific applications, researchers should consult the primary literature for detailed optimization of reaction conditions. The development of new catalytic systems and green methodologies continues to expand the options for efficient and selective bis-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Conformational Restriction of Peptides Using Dithiol Bis-Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bis(pinacolato)diboron‐Enabled Ni‐Catalyzed Reductive Arylation/Vinylation of Alkyl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]
- 8. ijrpc.com [ijrpc.com]
A Comparative Guide to the Reactivity of 1,2-Ethanediol Dibenzenesulfonate in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a mechanistic investigation into the reactions of 1,2-ethanediol dibenzenesulfonate, a versatile reagent in organic synthesis. By leveraging established principles of nucleophilic substitution, we offer a comparative analysis of its reactivity against common alternatives, supported by generalized experimental protocols and mechanistic diagrams. This document is intended to aid researchers in designing synthetic routes and understanding the underlying principles of reactivity for this class of compounds.
Introduction to 1,2-Ethanediol Dibenzenesulfonate
1,2-Ethanediol dibenzenesulfonate, also known as ethylene glycol bis(benzenesulfonate), is a diester of ethylene glycol and benzenesulfonic acid. Its utility in organic synthesis stems from the presence of two benzenesulfonate groups, which are excellent leaving groups in nucleophilic substitution reactions. This bifunctional nature makes it a valuable precursor for the synthesis of various cyclic and acyclic compounds.
Mechanistic Framework: The Symmetrical Dihalide Analogue
The reactions of 1,2-ethanediol dibenzenesulfonate are best understood through the lens of bimolecular nucleophilic substitution (SN2) reactions. The electron-withdrawing nature of the sulfonate group polarizes the carbon-oxygen bond, rendering the adjacent carbon atoms electrophilic and susceptible to attack by nucleophiles.
A key feature of substrates like 1,2-ethanediol dibenzenesulfonate is their propensity to undergo intramolecular cyclization reactions when treated with a dinucleophile. This is a powerful method for the synthesis of heterocyclic compounds.
Comparison with Alternative Reagents
The choice of a 1,2-dielectrophilic reagent is critical in synthetic planning. Below is a comparison of 1,2-ethanediol dibenzenesulfonate with other commonly used alternatives. The reactivity of these substrates in SN2 reactions is heavily influenced by the nature of the leaving group. A good leaving group is a weak base, capable of stabilizing the negative charge it acquires upon departure.
| Reagent | Leaving Group | pKa of Conjugate Acid (approx.) | Relative Reactivity (Qualitative) | Advantages | Disadvantages |
| 1,2-Ethanediol Dibenzenesulfonate | Benzenesulfonate (BsO-) | -6.5 | Very High | Excellent leaving group ability, crystalline solid, often easier to handle than corresponding halides. | Higher molecular weight, can be more expensive than simple dihalides. |
| 1,2-Ethanediol Ditosylate | Tosylate (TsO-) | -2.8 | Very High | Similar to dibenzenesulfonate, widely used and well-documented. | Similar to dibenzenesulfonate. |
| 1,2-Dibromoethane | Bromide (Br-) | -9 | High | Good leaving group, readily available, lower molecular weight. | Can be volatile and toxic, bromide is a weaker leaving group than sulfonates. |
| 1,2-Dichloroethane | Chloride (Cl-) | -7 | Moderate | Inexpensive and readily available. | Chloride is a poorer leaving group than bromide or sulfonates, requiring harsher reaction conditions. |
Note: The pKa values are for the conjugate acids of the leaving groups. A lower pKa indicates a stronger acid, and therefore a weaker conjugate base, which corresponds to a better leaving group.
Experimental Protocol: Synthesis of N,N'-Diphenylpiperazine
This protocol describes a representative synthesis of a disubstituted piperazine via a double SN2 reaction between 1,2-ethanediol dibenzenesulfonate and a primary amine.
Materials:
-
1,2-Ethanediol dibenzenesulfonate
-
Aniline (2 equivalents)
-
Potassium carbonate (K2CO3) (2.5 equivalents)
-
Acetonitrile (CH3CN)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
To a stirred solution of aniline (2.0 mmol) in acetonitrile (20 mL) in a round-bottom flask, add potassium carbonate (2.5 mmol).
-
Add 1,2-ethanediol dibenzenesulfonate (1.0 mmol) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N,N'-diphenylpiperazine.
Mechanistic and Workflow Visualizations
The following diagrams illustrate the key mechanistic pathway and a general experimental workflow for reactions involving 1,2-ethanediol dibenzenesulfonate.
The Efficacy of 1,2-Ethanediol, Dibenzenesulfonate in Synthetic Transformations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of reagents is paramount to the success of a transformation. 1,2-Ethanediol, dibenzenesulfonate, a bifunctional electrophile, presents itself as a valuable tool for the construction of various molecular architectures. This guide provides a comparative analysis of its efficacy in specific synthetic transformations, supported by available data and detailed experimental protocols, to aid researchers in its effective application.
Introduction to this compound
This compound, also known as ethylene glycol dibenzenesulfonate, is a molecule featuring a two-carbon ethylene bridge flanked by two benzenesulfonate leaving groups. This structure renders it a potent dielectrophile, susceptible to nucleophilic attack at both carbon atoms. The benzenesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions. This reactivity profile makes this compound a suitable reagent for the introduction of an ethylene linker between two nucleophilic centers, leading to the formation of cyclic structures or bis-alkylated products.
Core Application: Cyclization Reactions for Heterocycle Synthesis
A primary application of this compound lies in the synthesis of saturated heterocycles through reactions with dinucleophiles. The general mechanism involves a sequential double nucleophilic substitution, where a dinucleophile, such as a diamine or a diol, attacks the electrophilic carbon atoms of the ethylene bridge, displacing the benzenesulfonate groups and forming a new heterocyclic ring.
Logical Workflow for Heterocycle Synthesis
Caption: General workflow for heterocycle synthesis using this compound.
Comparison with Alternative Reagents
The performance of this compound is best understood in the context of alternative reagents commonly employed for similar transformations, such as 1,2-dibromoethane and 1,2-ethanediol, dimesylate.
| Reagent | Leaving Group | Reactivity | Advantages | Disadvantages |
| This compound | Benzenesulfonate | High | Excellent leaving group, often leading to higher yields and milder reaction conditions. | Higher molecular weight and cost compared to halides. |
| 1,2-Dibromoethane | Bromide | Moderate | Readily available and cost-effective. | Lower reactivity requiring harsher conditions; potential for side reactions. |
| 1,2-Ethanediol, dimesylate | Mesylate | High | Good leaving group, similar reactivity to tosylates and benzenesulfonates. | Mesylates can be more sensitive to hydrolysis. |
Experimental Data Summary
While specific, direct comparative studies are limited in readily available literature, the principles of nucleophilic substitution allow for a qualitative comparison. The enhanced leaving group ability of benzenesulfonate compared to bromide generally translates to higher reaction rates and potentially higher yields under milder conditions. For instance, in the synthesis of N-substituted piperazines from primary amines, the use of a sulfonate ester like this compound is expected to proceed more efficiently than with 1,2-dibromoethane.
Key Experimental Protocols
The following are generalized protocols for synthetic transformations utilizing this compound. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Synthesis of N,N'-Disubstituted Piperazines
This protocol outlines the reaction of a primary amine with this compound to form a symmetrically substituted piperazine.
Reaction Scheme:
2 R-NH₂ + C₆H₅SO₃(CH₂)₂OSO₂C₆H₅ → (R-N(CH₂)₂)₂N-R + 2 C₆H₅SO₃H
Procedure:
-
To a solution of the primary amine (2.2 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N, 2.5 equivalents).
-
This compound (1.0 equivalent) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Experimental Workflow Diagram
Caption: Step-by-step workflow for piperazine synthesis.
Signaling Pathways and Logical Relationships
While not directly applicable to signaling pathways in a biological sense, a logical relationship diagram can illustrate the decision-making process for selecting an appropriate dielectrophile for a cyclization reaction.
Caption: Decision tree for selecting a dielectrophile.
Conclusion
This compound serves as a highly effective dielectrophile for the synthesis of saturated heterocycles and other bis-alkylated compounds. Its primary advantage lies in the excellent leaving group ability of the benzenesulfonate moieties, which often facilitates reactions under milder conditions and can lead to higher yields compared to less reactive alternatives like 1,2-dibromoethane. While cost and availability may be considerations, the potential for improved reaction efficiency makes it a valuable reagent for researchers in synthetic and medicinal chemistry. The provided protocols and logical diagrams offer a framework for the practical application and rational selection of this versatile synthetic tool.
A Comparative Guide to Diol Protection: The Case of 1,2-Ethanediol, Dibenzenesulfonate and Its Alternatives
For researchers, scientists, and drug development professionals, the selective protection of functional groups is a cornerstone of successful multi-step organic synthesis. The choice of a protecting group is dictated by its stability to a range of reaction conditions and the ease of its selective removal. This guide provides a comparative analysis of common protecting groups for 1,2-diols, with a special focus on the theoretical applications and inherent reactivity of 1,2-ethanediol, dibenzenesulfonate, a compound for which there is a notable absence of application in this context in published literature.
While benzenesulfonate esters are utilized in organic synthesis, the dibenzenesulfonate of 1,2-ethanediol is not a viable protecting group for diols. The inherent reactivity of sulfonate esters, particularly when positioned on adjacent carbons, makes them excellent leaving groups. This property, which is advantageous in other synthetic transformations, renders the disulfonate ester of a 1,2-diol highly susceptible to intramolecular reactions, such as elimination or rearrangement, rather than providing the inertness required of a protecting group.
This guide will, therefore, juxtapose the predicted reactivity of this compound with established and reliable 1,2-diol protecting groups, namely acetonides and cyclic silyl ethers. The comparison will be based on their stability, ease of formation and cleavage, and the experimental conditions required for their use.
Comparison of Diol Protecting Groups
The following table summarizes the key characteristics of the protecting groups discussed in this guide. The data for this compound is based on the predicted reactivity from the known chemistry of sulfonate esters.
| Protecting Group | Structure | Stability | Advantages | Disadvantages |
| This compound | O(S(=O)₂c1ccccc1)CCOS(=O)₂c1ccccc1 | Predicted: Very Low. Prone to elimination, substitution, and rearrangement. | Not applicable as a protecting group. | Highly reactive; not suitable for protection. |
| Acetonide | C(C)(C)OC1CCOC1 | High: Stable to basic, nucleophilic, and reducing conditions. | Easy to introduce and remove; economical. | Labile to acidic conditions. |
| Di-tert-butylsilylene ether | C(C)(C)(C)Si(OC1CCOC1)(C(C)(C)C) | Very High: Stable to a wide range of conditions, including some acidic and basic environments where acetonides are cleaved. | Robust; can be selectively removed. | More expensive than acetonides; can be sterically hindering. |
Predicted Reactivity of this compound
The formation of a cyclic disulfonate from a 1,2-diol and two equivalents of benzenesulfonyl chloride would likely be followed by immediate further reaction. The two sulfonate esters are excellent leaving groups, and their proximity would facilitate intramolecular reactions.
Caption: Predicted reaction pathway for a 1,2-diol with benzenesulfonyl chloride.
Established Diol Protecting Groups: A Closer Look
In contrast to the predicted instability of this compound, acetonides and cyclic silyl ethers are widely used due to their predictable stability and selective removal.
Acetonide Protection
Acetonides are cyclic ketals formed by the reaction of a 1,2-diol with acetone in the presence of an acid catalyst. They are stable to a wide range of non-acidic reagents.
Caption: Typical workflow for the use of an acetonide protecting group.
Cyclic Silyl Ether Protection
For enhanced stability, particularly towards mildly acidic conditions, cyclic silyl ethers such as di-tert-butylsilylene ethers are employed. These are formed by reacting the diol with a dihalosilane.
Caption: Workflow for the use of a cyclic silyl ether protecting group.
Experimental Protocols
Acetonide Protection of a 1,2-Diol (General Procedure)
Materials:
-
1,2-Diol (1.0 eq)
-
2,2-Dimethoxypropane (1.5 eq) or Acetone (as solvent)
-
Catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid, CSA) or Lewis acid (e.g., FeCl₃)
-
Anhydrous solvent (e.g., DCM, DMF)
Procedure:
-
Dissolve the 1,2-diol in the anhydrous solvent.
-
Add 2,2-dimethoxypropane and the acid catalyst.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Deprotection of an Acetonide
Materials:
-
Acetonide-protected diol
-
Aqueous acid (e.g., 1M HCl, 80% acetic acid)
-
Solvent (e.g., THF, Methanol)
Procedure:
-
Dissolve the acetonide in the solvent.
-
Add the aqueous acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a base.
-
Extract the product, dry, and concentrate.
-
Purify as needed.
Conclusion
The selection of a protecting group is a critical decision in the design of a synthetic route. While this compound is not a suitable protecting group due to its inherent reactivity, other options such as acetonides and cyclic silyl ethers provide reliable and selective protection of 1,2-diols. Acetonides are economical and easy to use, making them a first choice for many applications where acidic conditions can be avoided. For syntheses requiring greater robustness, cyclic silyl ethers offer a superior alternative with orthogonal deprotection strategies. The choice between these established methods will depend on the specific requirements of the synthetic sequence, including the nature of the substrate and the reaction conditions to be employed in subsequent steps.
Case studies on the successful use of 1,2-Ethanediol, dibenzenesulfonate in total synthesis
For researchers, scientists, and drug development professionals, the efficient construction of complex molecular architectures is a cornerstone of successful total synthesis. The introduction of ethylene glycol units as linkers or as part of a larger ring system is a common strategy, and the choice of the appropriate bifunctional reagent is critical for maximizing yield and simplifying purification. This guide provides a detailed comparison of 1,2-ethanediol, dibenzenesulfonate and its analogs with alternative reagents for this purpose, supported by experimental data and protocols.
This compound, and its closely related analog, 1,2-ethanediol, ditosylate, are powerful reagents for the di-O-alkylation of nucleophiles, most notably in the Williamson ether synthesis. Their high reactivity stems from the excellent leaving group ability of the benzenesulfonate and tosylate anions. This makes them particularly suitable for the formation of cyclic ethers, including crown ethers, where two ether linkages are formed in a single cyclization step.
Case Study: Crown Ether Synthesis
A prominent application of ethylene glycol disulfonate esters is in the synthesis of crown ethers, macrocyclic polyethers known for their ability to selectively bind metal cations. The synthesis of 18-crown-6, for example, can be achieved by reacting a polyethylene glycol with a suitable ethylene-based dietherifying agent.
Experimental Workflow for Crown Ether Synthesis
The general workflow for the synthesis of a crown ether using a di-O-alkylating agent involves the reaction of a diol with a bifunctional electrophile under basic conditions.
Caption: General workflow for the synthesis of crown ethers via Williamson ether synthesis.
Performance Comparison of Dietherifying Agents
The choice of the bifunctional reagent significantly impacts the efficiency of the macrocyclization. Below is a comparison of 1,2-ethanediol, disulfonate esters with common alternatives.
| Reagent | Leaving Group | Typical Reaction Conditions | Advantages | Disadvantages |
| This compound | Benzenesulfonate | Strong base (NaH, KH), Aprotic solvent (THF, DMF), Moderate temperature (rt to 60 °C) | Highly reactive, excellent leaving group, high yields in cyclizations. | More expensive than dihalides, requires anhydrous conditions. |
| 1,2-Ethanediol, ditosylate | p-Toluenesulfonate | Strong base (NaH, KH), Aprotic solvent (THF, DMF), Moderate temperature (rt to 60 °C) | Highly reactive, excellent leaving group, widely used and well-documented. | More expensive than dihalides, requires anhydrous conditions. |
| 1,2-Dibromoethane | Bromide | Strong base (NaH, KOH), Aprotic solvent (THF, DMF), Often requires elevated temperatures | Relatively inexpensive and readily available. | Less reactive than sulfonates, potential for elimination side reactions, may require harsher conditions.[1] |
| 1,2-Dichloroethane | Chloride | Strong base (NaH, KOH), Aprotic solvent (THF, DMF), Requires elevated temperatures and catalyst | Very inexpensive. | Least reactive of the common dihalides, often requires a catalyst (e.g., NaI) for efficient reaction.[1] |
Experimental Protocols
General Procedure for the Synthesis of a Crown Ether using 1,2-Ethanediol, ditosylate
This protocol is adapted from established methods for crown ether synthesis.
-
Preparation of the Alkoxide: To a solution of the corresponding diol (e.g., triethylene glycol, 1 equivalent) in an anhydrous aprotic solvent such as THF or DMF, a strong base (e.g., sodium hydride, 2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen). The mixture is stirred at room temperature for 1 hour to ensure complete formation of the dialkoxide.
-
Cyclization: A solution of 1,2-ethanediol, ditosylate (1 equivalent) in the same anhydrous solvent is added dropwise to the solution of the dialkoxide over a period of several hours using a syringe pump to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.
-
Reaction Monitoring and Workup: The reaction is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the addition of water or ethanol. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane or chloroform). The organic layer is washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure crown ether.
Signaling Pathway for Williamson Ether Synthesis
The underlying chemical transformation for the applications discussed is the Williamson ether synthesis, which proceeds via an SN2 mechanism.
Caption: Mechanism of the Williamson ether synthesis.
Conclusion
This compound and its tosylate analog are highly effective reagents for the introduction of an ethylene glycol moiety, particularly in macrocyclization reactions to form crown ethers and other cyclic ethers. Their superior reactivity, owing to the excellent leaving group ability of the sulfonate esters, often leads to higher yields and milder reaction conditions compared to the corresponding dihalides. However, the choice of reagent will ultimately depend on a balance of factors including cost, availability, and the specific requirements of the synthetic route. For syntheses where maximizing yield and avoiding harsh conditions are paramount, the disulfonate esters represent a superior choice.
References
A Comparative Guide to 1,2-Ethanediol, dibenzenesulfonate and its Alternatives in Organic Synthesis
For researchers, scientists, and professionals in drug development, the efficient activation of hydroxyl groups is a cornerstone of multi-step organic synthesis. 1,2-Ethanediol, a common and versatile building block, possesses two primary hydroxyl groups that are inherently poor leaving groups in nucleophilic substitution reactions. Conversion of these alcohols into sulfonate esters dramatically enhances their reactivity, transforming them into excellent leaving groups akin to alkyl halides.
This guide provides an objective comparison of 1,2-Ethanediol, dibenzenesulfonate with its most common and functionally similar reagents: 1,2-Ethanediol, ditosylate; 1,2-Ethanediol, dimesylate; and 1,2-Ethanediol, ditriflate. The comparison focuses on economic viability and synthetic efficiency, supported by experimental data and detailed protocols to aid in reagent selection.
Economic Comparison of Sulfonylating Agents
The cost of the starting material is a critical factor in planning a synthetic route, particularly for scale-up operations. The following table summarizes the approximate costs of the sulfonyl chlorides and anhydride required to synthesize the respective disulfonate esters of 1,2-ethanediol. Prices are based on bulk listings from various chemical suppliers and are subject to change. The cost per mole is calculated to provide a more direct economic comparison for a given reaction scale.
| Reagent | Molecular Wt. ( g/mol ) | Approx. Price ($/kg) | Approx. Cost ($/mole) |
| Benzenesulfonyl Chloride | 176.62 | 90 - 120[1] | 15.90 - 21.20 |
| p-Toluenesulfonyl Chloride | 190.65 | 100 - 142[2][3] | 19.07 - 27.07 |
| Methanesulfonyl Chloride | 114.55 | 50 - 100[4][5][6] | 5.73 - 11.46 |
| Trifluoromethanesulfonic Anhydride | 282.14 | 1500 - 8000[7][8][9] | 423.21 - 2256.00 |
Efficiency Comparison: Synthesis and Reactivity
The efficiency of these reagents can be assessed from two perspectives: the ease of synthesis of the disulfonate ester from 1,2-ethanediol and the reactivity of the resulting product in subsequent nucleophilic substitution reactions.
Synthesis of 1,2-Ethanediol Disulfonates
The formation of sulfonate esters from 1,2-ethanediol and the corresponding sulfonyl chloride or anhydride is typically a high-yielding reaction. The general conditions involve reacting the diol with at least two equivalents of the sulfonylating agent in the presence of a base (like pyridine or triethylamine) to neutralize the generated acid (HCl or triflic acid).
| Product | Reagent | Typical Yield | Typical Reaction Conditions |
| This compound | Benzenesulfonyl Chloride | 80-90% | Pyridine, 0°C to rt, 12-16h |
| 1,2-Ethanediol, ditosylate | p-Toluenesulfonyl Chloride | 80-85%[10] | Pyridine or THF/Triethylamine, 0°C to rt, 12-16h[10] |
| 1,2-Ethanediol, dimesylate | Methanesulfonyl Chloride | >95%[11] | Dichloromethane/Triethylamine, 0°C to rt, 12h[11] |
| 1,2-Ethanediol, ditriflate | Trifluoromethanesulfonic Anhydride | >95% | Dichloromethane/Pyridine, -10°C to 0°C, 1-2h |
Reactivity of Disulfonates as Leaving Groups
The primary purpose of forming the disulfonate is to create a good leaving group. The efficiency of the subsequent nucleophilic substitution step is directly related to the stability of the departing sulfonate anion. A more stable anion is a better leaving group. The stability is enhanced by electron-withdrawing groups on the sulfonate, which help to delocalize the negative charge.
The accepted order of leaving group ability is:
Triflate (⁻OTf) > Tosylate (⁻OTs) ≈ Benzenesulfonate (⁻OBs) > Mesylate (⁻OMs)
-
Triflate is an exceptionally good leaving group due to the powerful electron-withdrawing effect of the three fluorine atoms, making 1,2-ethanediol, ditriflate extremely reactive. It is often used when other, less reactive sulfonates fail to react.
-
Tosylate and Benzenesulfonate have similar reactivity. The phenyl ring provides resonance stabilization. The methyl group on the tosylate has a minor electronic effect. They are the most common choices for general-purpose activation of alcohols.
-
Mesylate is slightly less reactive than tosylate but is often preferred due to its lower cost and the smaller size of the protecting group, which can be advantageous in sterically hindered systems.
Experimental Protocols
The following are representative protocols for the synthesis of each of the four disulfonate esters of 1,2-ethanediol. Standard laboratory safety precautions should be followed.
Protocol 1: Synthesis of this compound
-
To a stirred solution of 1,2-ethanediol (1.0 g, 16.1 mmol) in anhydrous pyridine (20 mL) cooled to 0°C in an ice bath, add benzenesulfonyl chloride (5.98 g, 33.8 mmol, 2.1 eq.) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.
-
Pour the mixture into 100 mL of ice-cold water and stir until the product precipitates as a white solid.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure this compound.
Protocol 2: Synthesis of 1,2-Ethanediol, ditosylate[12]
-
Dissolve 1,2-ethanediol (1.0 g, 16.1 mmol) in anhydrous pyridine (25 mL) in a round-bottom flask and cool the solution to 0°C.
-
Add p-toluenesulfonyl chloride (6.45 g, 33.8 mmol, 2.1 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
-
Slowly pour the reaction mixture into 150 mL of ice-cold 1M HCl. A white solid should precipitate.
-
Filter the precipitate, wash with water until the filtrate is neutral, and then wash with cold methanol.
-
Dry the solid under vacuum. Recrystallization from a mixture of dichloromethane and hexane can be performed for further purification.[10]
Protocol 3: Synthesis of 1,2-Ethanediol, dimesylate (Adapted from[13])
-
Dissolve 1,2-ethanediol (1.0 g, 16.1 mmol) in anhydrous dichloromethane (30 mL) and add triethylamine (5.0 mL, 35.4 mmol, 2.2 eq.). Cool the mixture to 0°C.
-
Add methanesulfonyl chloride (3.88 g, 33.8 mmol, 2.1 eq.) dropwise via a syringe to the stirred solution.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 12 hours.
-
Quench the reaction by adding 20 mL of water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 4: Synthesis of 1,2-Ethanediol, ditriflate
-
In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve 1,2-ethanediol (1.0 g, 16.1 mmol) in anhydrous dichloromethane (40 mL).
-
Add anhydrous pyridine (2.83 g, 35.4 mmol, 2.2 eq.) and cool the solution to -10°C.
-
Add trifluoromethanesulfonic anhydride (9.53 g, 33.8 mmol, 2.1 eq.) dropwise to the solution over 20 minutes, maintaining the temperature below -5°C.
-
Stir the mixture at -10°C to 0°C for 2 hours.
-
Carefully pour the mixture into ice-cold water (50 mL) and separate the organic layer.
-
Wash the organic layer with cold 1M HCl (2 x 20 mL) and then with cold brine (20 mL).
-
Dry over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo at low temperature to obtain the highly reactive ditriflate, which should be used immediately in the next step without further purification.
Visualizing the Workflow and Chemical Principles
Diagrams generated using Graphviz help to visualize the experimental workflow and the underlying chemical principles that govern the reactivity of these reagents.
Caption: General workflow for the activation of 1,2-ethanediol and subsequent nucleophilic substitution.
Caption: Principle of leaving group ability based on the stability of the resulting sulfonate anion.
References
- 1. chemimpex.com [chemimpex.com]
- 2. p-Toluenesulfonyl chloride reagent grade, = 98 98-59-9 [sigmaaldrich.com]
- 3. indiamart.com [indiamart.com]
- 4. dir.indiamart.com [dir.indiamart.com]
- 5. Methanesulfonyl Chloride at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 6. dir.indiamart.com [dir.indiamart.com]
- 7. Trifluoromethanesulfonic anhydride = 99 358-23-6 [sigmaaldrich.com]
- 8. indiamart.com [indiamart.com]
- 9. Trifluoromethanesulfonic Anhydride at 5000.00 INR in Ankleshwar, Gujarat | Sagar Life Sciences Private Limited [tradeindia.com]
- 10. echemi.com [echemi.com]
- 11. Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1,2-Ethanediol, Dibenzenesulfonate
This document provides essential safety and logistical information for the proper disposal of 1,2-Ethanediol, dibenzenesulfonate, catering to researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with environmental regulations.
I. Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and causes serious eye irritation.[1] Before handling, it is crucial to be familiar with the safety data sheet (SDS) and to have the appropriate personal protective equipment (PPE) readily available.
Personal Protective Equipment (PPE) Summary:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary for splash protection.[2][3][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat or chemical-resistant suit, and closed-toe shoes are mandatory.[4] |
| Respiratory Protection | In case of dust formation or inadequate ventilation, use a NIOSH-approved air-purifying respirator with a particulate filter.[2][3][5] |
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to the "cradle-to-grave" management standards for hazardous waste as outlined by the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent local and national regulations.[6][7][8][9]
Experimental Protocol: Hazardous Waste Determination
-
Waste Identification: this compound waste must be managed as a hazardous chemical waste. While the SDS does not list it as a specifically regulated hazardous waste, its toxic properties require it to be handled as such.
-
Segregation: Do not mix this waste with other waste streams, especially non-hazardous waste. Keep it in a dedicated, closed container.[10]
-
Container Selection: Use a chemically compatible, leak-proof container with a secure lid. The container must be in good condition.
Operational Plan: Waste Collection and Storage
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the date accumulation started, and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department or a licensed hazardous waste disposal company.
III. Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Experimental Protocol: Solid Spill Cleanup
-
Evacuate and Secure: Evacuate the immediate area and restrict access.[11]
-
Don PPE: Put on the appropriate PPE as detailed in the table above.
-
Containment: If it is a powder, gently sweep or use a damp cloth to collect the material to minimize dust generation.[12] For larger spills, use an absorbent material like vermiculite or sand to cover the spill.[11]
-
Collection: Carefully transfer the spilled material and any contaminated cleaning materials into a designated hazardous waste container.[11][13]
-
Decontamination: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. epa.gov [epa.gov]
- 4. sams-solutions.com [sams-solutions.com]
- 5. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 6. google.com [google.com]
- 7. epa.gov [epa.gov]
- 8. Resource Conservation and Recovery Act [vetca.org]
- 9. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 10. assets.ctfassets.net [assets.ctfassets.net]
- 11. offices.austincc.edu [offices.austincc.edu]
- 12. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
Essential Safety and Logistical Information for Handling 1,2-Ethanediol, Dibenzenesulfonate
This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1,2-Ethanediol, dibenzenesulfonate (CAS No. 116-50-7), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital for ensuring laboratory safety and minimizing occupational hazards.
Hazard Identification
While comprehensive toxicological data is limited, precautionary measures are necessary. The primary hazards associated with this compound involve potential irritation upon contact with the eyes, skin, and respiratory system.[1][2] Ingestion may also be harmful.[3] Therefore, appropriate personal protective equipment and handling procedures are mandatory.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended equipment.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust formation.[1] |
| Skin Protection | Chemical-impermeable gloves and fire/flame resistant and impervious clothing. | Gloves must be inspected before use and should satisfy EU Directive 89/686/EEC and the EN 374 standard.[1] Protective clothing should prevent any possibility of skin contact. |
| Respiratory Protection | Full-face respirator. | To be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] In situations with a high potential for vapor or aerosol generation, a self-contained breathing apparatus (SCBA) may be necessary.[4][5] |
Operational and Disposal Plans
A systematic approach to handling, storage, and disposal is critical for safety and regulatory compliance.
Safe Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Prevent contact with skin and eyes and avoid the formation of dust and aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[1][3]
-
Equipment: Use spark-proof tools and explosion-proof equipment where necessary.[1]
Storage Procedures:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep containers tightly closed and sealed.[2]
-
Hygroscopic.[3]
Spill Response Workflow:
In the event of a spill, follow the procedures outlined in the diagram below. The primary objectives are to contain the spill, protect personnel, and prevent environmental contamination.
Disposal Plan:
-
Disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1]
-
The substance should be collected in suitable, closed containers for disposal.[1]
-
Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
Emergency Procedures
Immediate and appropriate first aid can significantly mitigate the effects of accidental exposure.
| Exposure Type | First-Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
-
Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) if necessary.[1][2]
Physical and Chemical Properties
Detailed quantitative data for the physical and chemical properties of this compound are largely unavailable in the provided search results.
| Property | Value |
| Molecular Formula | C14H14O6S2[6][7] |
| Molecular Weight | 342.39 g/mol [6][7] |
| Physical State | Data not available[1] |
| Melting/Freezing Point | Data not available[1] |
| Boiling Point | Data not available[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
